PI3K-IN-47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H46F4N8O8S2 |
|---|---|
Molecular Weight |
1027.1 g/mol |
IUPAC Name |
N-[5-[8-[8-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxy-3-pyridinyl]-4-methylquinazolin-8-yl]oxyoctoxy]-4-methylquinazolin-6-yl]-2-methoxy-3-pyridinyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C50H46F4N8O8S2/c1-29-37-17-31(33-19-41(49(67-3)55-25-33)61-71(63,64)45-13-11-35(51)23-39(45)53)21-43(47(37)59-27-57-29)69-15-9-7-5-6-8-10-16-70-44-22-32(18-38-30(2)58-28-60-48(38)44)34-20-42(50(68-4)56-26-34)62-72(65,66)46-14-12-36(52)24-40(46)54/h11-14,17-28,61-62H,5-10,15-16H2,1-4H3 |
InChI Key |
IAVWERJUJWISGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCCCOC3=CC(=CC4=C(N=CN=C34)C)C5=CC(=C(N=C5)OC)NS(=O)(=O)C6=C(C=C(C=C6)F)F)C7=CC(=C(N=C7)OC)NS(=O)(=O)C8=C(C=C(C=C8)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of Phosphoinositide 3-kinase (PI3K) inhibitors, a critical class of molecules in cancer research and therapy. Given that "PI3K-IN-47" does not correspond to a publicly documented specific inhibitor, this document will focus on the well-established general mechanisms of PI3K inhibition, utilizing data from representative molecules to illustrate key concepts.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[2]
Recruitment of AKT to the plasma membrane facilitates its phosphorylation and activation by 3-phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[2][7] Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, thereby modulating their activity and promoting cell survival and proliferation.[6] A key downstream effector of AKT is the mammalian target of rapamycin complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.[1] The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[1][7]
Mechanism of Action of PI3K Inhibitors
PI3K inhibitors are small molecules designed to block the activity of the PI3K enzyme. The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of PIP2 to PIP3.[4][8] By blocking this critical step, these inhibitors effectively shut down the entire downstream signaling cascade, leading to decreased AKT activation and subsequent inhibition of cell growth and survival pathways.[9]
There are several classes of PI3K inhibitors, categorized by their selectivity for the different PI3K isoforms (Class I: p110α, p110β, p110δ, p110γ):
-
Pan-PI3K inhibitors: These compounds target all Class I PI3K isoforms.[10]
-
Isoform-selective inhibitors: These molecules are designed to target a specific PI3K isoform, which may offer a better therapeutic window and reduced side effects.[10]
-
Dual PI3K/mTOR inhibitors: These inhibitors target both PI3K and mTOR kinases.[10]
The choice of inhibitor can be critical, as different cancer types may have a dependency on specific PI3K isoforms. For example, tumors with mutations in the PIK3CA gene (encoding the p110α isoform) may be more sensitive to p110α-selective inhibitors.[11]
Quantitative Data on PI3K Inhibitors
The potency and selectivity of PI3K inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values against different PI3K isoforms and other kinases. The following table summarizes representative data for various well-characterized PI3K inhibitors.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| Buparlisib (BKM120) | Pan-PI3K | 52[5] | 166[5] | 116[5] | 262[5] | >1000 |
| Alpelisib (BYL719) | α-selective | 5 | 1156 | 290 | 250 | - |
| Idelalisib (CAL-101) | δ-selective | 820 | 4000 | 2.5 | 89 | >10000 |
| Gedatolisib | Dual PI3K/mTOR | 0.4[5] | - | - | 5.4[5] | - |
| Taselisib (GDC-0032) | Pan-PI3K | 1.1 | 3.0 | 0.27 | 1.0 | 18 |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from various sources for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PI3K inhibitors.
In Vitro Kinase Assay
Objective: To determine the IC50 of an inhibitor against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP (with [γ-32P]ATP for radiometric assays or without for luminescence-based assays)
-
PI3K inhibitor (e.g., this compound)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the PI3K inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the PI3K enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (luminescence or radioactivity) to determine the amount of ADP produced or PIP3 generated.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of a PI3K inhibitor on the phosphorylation of downstream signaling proteins in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay
Objective: To determine the effect of a PI3K inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
PI3K inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the PI3K inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
PI3K inhibitors represent a significant class of targeted therapies in oncology. Their mechanism of action is centered on the direct inhibition of the PI3K enzyme, leading to the suppression of the pro-survival PI3K/AKT/mTOR signaling pathway. The characterization of these inhibitors involves a combination of in vitro biochemical assays to determine their potency and selectivity, and cell-based assays to confirm their on-target effects and anti-proliferative activity. A thorough understanding of these mechanisms and experimental approaches is essential for the continued development and effective clinical application of this important class of drugs.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 6. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
A Technical Guide to Bivalent PI3K Inhibitors: A Novel Strategy in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "PI3K-IN-47" is not available in the public domain based on current scientific literature. This guide provides a comprehensive overview of the principles, design, and evaluation of bivalent Phosphoinositide 3-kinase (PI3K) inhibitors as a class of therapeutic agents.
Introduction to the PI3K Pathway and Bivalent Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many human cancers, making it a prime target for anticancer drug development.[3][4][5]
Traditional PI3K inhibitors are typically monovalent, targeting the highly conserved ATP-binding site of the kinase domain.[6] While several have been approved for clinical use, they can be limited by off-target effects and the development of drug resistance.[7][8][9]
Bivalent inhibitors represent an innovative strategy to enhance potency and selectivity. These molecules are designed with two distinct binding moieties connected by a linker.[3][6] One moiety typically targets the ATP-binding site, while the second targets a less conserved region on the kinase or an associated protein. This dual-binding approach can lead to increased affinity, improved selectivity, and potentially novel mechanisms of action compared to their monovalent counterparts.[3][6]
The PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the cell membrane.[10] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[11] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to regulate diverse cellular functions.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to PI3K-IN-47: A Bivalent Phosphoinositide 3-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-47 is a novel, potent, and bivalent inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases.[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway, often through mutations or amplification of key components like the PIK3CA gene, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] this compound represents an advanced chemical tool for investigating PI3K signaling and a potential lead compound for the development of targeted cancer therapies. This document provides a comprehensive overview of its chemical properties, biological activity, and associated experimental methodologies.
Chemical Structure and Properties
This compound is a complex molecule designed as a bivalent inhibitor. Its structure allows it to interact with its target with high affinity and specificity.
-
SMILES: CC1=C2C=C(C3=CN=C(OC)C(NS(C4=CC=C(F)C=C4F)(=O)=O)=C3)C=C(OCCCCCCCCOC5=CC(C6=CN=C(OC)C(NS(C7=CC=C(F)C=C7F)(=O)=O)=C6)=CC8=C(C)N=CN=C58)C2=NC=N1[6]
-
IUPAC Name: Due to the molecule's complexity, the IUPAC name is not provided here. The SMILES string and chemical formula offer a definitive chemical identity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₄₆F₄N₈O₈S₂ | [6] |
| Molecular Weight | 1027.07 g/mol | [6] |
| LogP | Not available | |
| Hydrogen Bond Donors | Not available | |
| Hydrogen Bond Acceptors | Not available |
Mechanism of Action and the PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[3][7] This activation recruits and stimulates Class I PI3Ks, which then phosphorylate the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[2] This recruitment to the plasma membrane allows for AKT to be phosphorylated and activated by PDK1.[9] Once active, AKT phosphorylates a multitude of downstream substrates, including the mTOR complex, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[10] This pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[9]
This compound exerts its effect by directly inhibiting the kinase activity of PI3K. By blocking the catalytic function of the p110 subunit, it prevents the conversion of PIP2 to PIP3, thereby halting the downstream signaling cascade that is crucial for the survival and proliferation of cancer cells.
Biological Activity
This compound is a highly potent inhibitor of Class I PI3K isoforms, demonstrating nanomolar efficacy, particularly against the PI3Kα isoform, which is frequently mutated in cancer.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| PI3Kα | 0.44 | [6] |
| PI3Kβ | 7.18 | [6] |
| PI3Kγ | 13.92 | [6] |
| PI3Kδ | 22.83 | [6] |
The sub-nanomolar potency against PI3Kα makes this compound one of the most effective inhibitors for this specific isoform. Its activity profile suggests it may have a powerful anti-proliferative effect in cancer cell lines harboring PIK3CA mutations.
Experimental Protocols
The following are representative protocols for assessing the activity of PI3K inhibitors like this compound.
Biochemical PI3K Kinase Assay (Example)
This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format.
-
Reagents and Materials:
-
Recombinant human PI3K isoform (e.g., PI3Kα).
-
PIP2 substrate.
-
ATP.
-
This compound (serially diluted in DMSO).
-
Biotinylated-PIP3 tracer.
-
Europium-labeled anti-GST antibody (or other tag-specific antibody).
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
384-well low-volume assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing PIP2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the biotinylated-PIP3 tracer, the Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm). The signal is inversely proportional to PI3K activity.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of AKT Phosphorylation
This protocol uses Western blotting to measure the inhibition of AKT phosphorylation in a cellular context, which is a direct downstream marker of PI3K activity.[11]
-
Reagents and Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D).[12]
-
Complete cell culture medium.
-
This compound.
-
Growth factor (e.g., Insulin or IGF-1) for pathway stimulation.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 18-24 hours to reduce basal PI3K pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.
-
Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-20 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply a chemiluminescent substrate.
-
-
Analysis:
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (β-actin) to ensure equal protein loading.
-
Quantify band intensities and normalize the phospho-AKT signal to the total AKT signal. Plot the normalized signal against inhibitor concentration to assess dose-dependent inhibition.
-
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction to PI3K and the Rationale for Inhibition
An In-Depth Technical Guide to the Discovery and Synthesis of Pictilisib (GDC-0941), a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of Pictilisib (GDC-0941), a potent and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] Activation of PI3K, often triggered by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This cascade activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of substrates to promote cell survival and proliferation.[1]
Dysregulation of the PI3K/Akt pathway, through mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN, is one of the most common alterations in human cancers.[1] This frequent hyperactivation makes the PI3K pathway a compelling target for anticancer drug development.
Discovery of Pictilisib (GDC-0941)
Pictilisib, chemically known as 2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine, was identified through a dedicated drug discovery program aimed at developing potent and selective inhibitors of Class I PI3K.[4] The discovery process involved the synthesis and evaluation of a series of thieno[3,2-d]pyrimidine derivatives, leading to the identification of GDC-0941 as a potent, selective, and orally bioavailable inhibitor.[4]
Synthesis of Pictilisib (GDC-0941)
The synthesis of Pictilisib involves a multi-step process centered around the construction of the core thieno[3,2-d]pyrimidine scaffold. While specific, detailed, step-by-step protocols from the primary manufacturer are proprietary, the general synthetic strategy can be inferred from the chemical literature on thienopyrimidine derivatives. A plausible, representative synthetic workflow is outlined below.
Caption: Representative synthetic workflow for Pictilisib (GDC-0941).
Mechanism of Action
Pictilisib is an ATP-competitive inhibitor that potently targets the Class I PI3K isoforms.[3] By binding to the ATP-binding pocket of the p110 catalytic subunit, it prevents the phosphorylation of PIP2 to PIP3.[3] The subsequent reduction in PIP3 levels leads to decreased activation of Akt and its downstream signaling targets, ultimately resulting in the inhibition of tumor cell growth, motility, and survival.[3]
Caption: PI3K/Akt signaling pathway and the inhibitory action of Pictilisib.
Quantitative Biological Data
The biological activity of Pictilisib has been extensively characterized through biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of Pictilisib
| Target | IC50 (nM) | Reference(s) |
| PI3K p110α | 3 | [2][5][6][7] |
| PI3K p110β | 33 | [2][6][7] |
| PI3K p110δ | 3 | [2][5][6][7] |
| PI3K p110γ | 75 | [2][6][7] |
| mTOR | 580 | [7][8] |
| DNA-PK | 1230 | [7][8] |
Table 2: Cellular Activity of Pictilisib in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference(s) |
| U87MG | Glioblastoma | IC50 | 0.95 | [5][9] |
| PC3 | Prostate Cancer | IC50 | 0.28 | [5] |
| MDA-MB-361 | Breast Cancer | IC50 | 0.72 | [5] |
| A2780 | Ovarian Cancer | IC50 | 0.14 | [5] |
| IGROV-1 | Ovarian Cancer | IC50 | 0.07 | [8] |
| HCT116 | Colorectal Cancer | GI50 | 1.081 | [5] |
| DLD1 | Colorectal Cancer | GI50 | 1.070 | [5] |
| HT29 | Colorectal Cancer | GI50 | 0.157 | [5] |
Table 3: Pharmacokinetic Parameters of Pictilisib
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | 78% | Mouse | [5] |
| Tmax (fasted) | 2 hours | Human | [10] |
| Tmax (fed) | 4 hours | Human | [10] |
| Dose Proportionality | Linear (15-450 mg) | Human | [6][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PI3K inhibitors like Pictilisib.
PI3K Biochemical Assay (Adapta™ TR-FRET Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
-
Enzyme Preparation : Recombinant human PI3Kα, β, δ, and γ are expressed and purified.[5] PI3Kα, β, and δ are often co-expressed with the p85α regulatory subunit.[5]
-
Reaction Setup : The kinase reaction is performed in a suitable buffer containing the PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP.
-
Inhibitor Addition : Pictilisib, at varying concentrations, is added to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature to allow for enzymatic activity.
-
Detection : An ADP detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added. The reaction is stopped with EDTA.[13]
-
Data Acquisition : The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in ADP production and thus higher kinase activity. The IC50 value is calculated from the dose-response curve.
Cellular p-Akt Inhibition Assay (Western Blot)
This assay measures the phosphorylation of Akt, a direct downstream target of PI3K, in a cellular context.
-
Cell Culture : Cancer cell lines (e.g., U87MG, PC3) are cultured in appropriate media.[9]
-
Compound Treatment : Cells are treated with various concentrations of Pictilisib for a specified duration (e.g., 24 hours).[14]
-
Cell Lysis : Cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitor on cell viability and proliferation.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density (e.g., 4 x 10⁴ cells/mL) and allowed to adhere overnight.[9]
-
Compound Addition : A dilution series of Pictilisib is added to the wells. A vehicle control (e.g., DMSO) is also included.[9]
-
Incubation : The plates are incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 or GI50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: General experimental workflow for PI3K inhibitor development.
Conclusion
Pictilisib (GDC-0941) is a well-characterized, potent, pan-Class I PI3K inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has undergone extensive clinical evaluation.[6][9][12] Its discovery and development have provided valuable insights into the therapeutic potential of targeting the PI3K pathway in cancer. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cellagentech.com [cellagentech.com]
- 8. tribioscience.com [tribioscience.com]
- 9. abmole.com [abmole.com]
- 10. Combining “Bottom‐up” and “Top‐down” Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC‐0941) Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Dose‐Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. medchemexpress.com [medchemexpress.com]
Fictional Compound PI3K-IN-47: A Technical Guide to Isoform Selectivity
Disclaimer: No specific public data exists for a compound designated "PI3K-IN-47". This document presents a representative technical profile for a hypothetical, potent, and isoform-selective PI3K inhibitor, herein named this compound, based on established scientific principles and publicly available information on other phosphoinositide 3-kinase inhibitors.
Executive Summary
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases integral to cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The Class I PI3K family, comprising α, β, γ, and δ isoforms, is a key therapeutic target in oncology and inflammatory diseases. Due to the distinct physiological roles of each isoform, the development of isoform-selective inhibitors is a critical objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target toxicities. This guide provides a comprehensive technical overview of the isoform selectivity profile of this compound, a hypothetical selective inhibitor of the PI3Kα isoform.
This compound Isoform Selectivity Profile
The inhibitory potency of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) was assessed in a biochemical assay. The resulting half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are detailed below.
Table 1: Biochemical Isoform Selectivity of this compound
| PI3K Isoform | Gene Name | IC50 (nM) |
| PI3Kα | PIK3CA | 2.5 |
| PI3Kβ | PIK3CB | 320 |
| PI3Kγ | PIK3CG | 850 |
| PI3Kδ | PIK3CD | 1,200 |
These data are representative and for illustrative purposes only.
The biochemical profile demonstrates that this compound is a highly potent inhibitor of PI3Kα, with over 100-fold selectivity against the β, γ, and δ isoforms. This suggests a potential therapeutic application in tumors harboring activating mutations in the PIK3CA gene.
Experimental Protocols
The following sections detail the methodologies used to determine the isoform selectivity and cellular activity of this compound.
Biochemical Isoform Selectivity Assay
A luminescent-based kinase assay was employed to quantify the amount of ADP produced during the kinase reaction, serving as a direct measure of enzyme activity.
Protocol: ADP-Glo™ Kinase Assay
-
Materials : Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ; this compound; Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate; ATP; ADP-Glo™ Kinase Assay kit; kinase reaction buffer; 384-well assay plates.
-
Procedure :
-
A ten-point, 3-fold serial dilution of this compound was prepared in 100% DMSO and subsequently diluted in kinase reaction buffer.
-
The kinase reaction was assembled in a 384-well plate by adding the test compound, the respective PI3K isoform, and the PIP2 substrate.
-
The reaction was initiated by the addition of ATP at a concentration approximating the Km for each enzyme. The final reaction volume was 10 µL.
-
The reaction was allowed to proceed for 60 minutes at ambient temperature.
-
The reaction was terminated, and unconsumed ATP was depleted by the addition of 10 µL of ADP-Glo™ Reagent. This mixture was incubated for 40 minutes.
-
The produced ADP was converted to ATP, and a luminescent signal was generated by adding 20 µL of Kinase Detection Reagent, followed by a 30-minute incubation.
-
Luminescence was quantified using a plate reader.
-
IC50 values were determined from the dose-response curves using a four-parameter logistic regression model.
-
Cellular PI3K Pathway Inhibition Assay
To confirm that the biochemical selectivity of this compound translates to a cellular context, its ability to inhibit the PI3K signaling pathway was assessed by measuring the phosphorylation of the downstream effector protein AKT.
Protocol: Western Blot for Phospho-AKT (Ser473)
-
Materials : A human cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or BT-474); cell culture reagents; this compound; a growth factor such as insulin or IGF-1; cell lysis buffer supplemented with protease and phosphatase inhibitors; primary antibodies for phospho-AKT (Ser473) and total AKT; HRP-conjugated secondary antibody; chemiluminescent substrate.
-
Procedure :
-
Cells were cultured to approximately 80% confluency and then serum-starved for 18 hours to minimize basal pathway activity.
-
Cells were pre-treated with escalating concentrations of this compound or a vehicle control for 2 hours.
-
The PI3K pathway was stimulated by the addition of insulin (100 nM) for 20 minutes.
-
Following stimulation, cells were washed with ice-cold phosphate-buffered saline and lysed.
-
Protein concentration in the lysates was normalized using a BCA protein assay.
-
Proteins were resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against phospho-AKT and total AKT.
-
The membrane was incubated with an HRP-conjugated secondary antibody, and protein bands were visualized using a chemiluminescent substrate.
-
Band intensities were quantified to determine the ratio of phosphorylated AKT to total AKT, providing a measure of pathway inhibition.
-
Diagrams and Visualizations
PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade, a critical pathway in cell survival and growth.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Biochemical Assay Workflow
This flowchart outlines the key steps in the biochemical assay used to determine the isoform selectivity of this compound.
Caption: The workflow for the ADP-Glo™ biochemical kinase assay.
Interpretation of Selectivity Data
The logical process for interpreting selectivity data involves integrating biochemical and cellular results to understand the compound's behavior in a biological system.
Caption: The logical framework for determining cellular isoform selectivity.
Downstream Signaling Effects of PI3K Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the downstream signaling effects of a pan-PI3K inhibitor, herein referred to as PI3K-IN-47. This document will detail the core mechanism of action, summarize expected quantitative changes in key downstream effector proteins, provide detailed experimental protocols for assessing these changes, and visualize the associated signaling pathways and workflows.
Introduction to the PI3K Signaling Pathway
The PI3K family of lipid kinases plays a pivotal role in signal transduction downstream of various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5][6] Upon activation, Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6][7]
Activated AKT, in turn, phosphorylates a wide array of substrates, leading to a cascade of downstream events.[8] Key downstream signaling nodes include the mammalian target of rapamycin (mTOR), glycogen synthase kinase 3 (GSK3), and Forkhead box O (FOXO) transcription factors.[7][9][10] The collective action of these effectors promotes cell growth, proliferation, survival, and metabolic reprogramming, all of which are hallmark characteristics of cancer.[11][4] The tumor suppressor phosphatase and tensin homolog (PTEN) counteracts PI3K activity by dephosphorylating PIP3, thus acting as a critical negative regulator of the pathway.[6][7]
Mechanism of Action of this compound (A Pan-PI3K Inhibitor)
This compound is a representative pan-PI3K inhibitor that competitively targets the ATP-binding domain of the p110 catalytic subunit of Class I PI3K isoforms (α, β, γ, and δ). By blocking the kinase activity of PI3K, this compound prevents the conversion of PIP2 to PIP3.[5] This reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and activation of AKT. Consequently, the entire downstream signaling cascade is attenuated, resulting in the inhibition of pro-growth and pro-survival signals.
Downstream Signaling Effects of this compound
The inhibition of PI3K by this compound leads to predictable changes in the phosphorylation status and activity of key downstream effector proteins. These effects can be quantitatively assessed using various molecular biology techniques.
Impact on the AKT-mTOR Axis
A primary consequence of PI3K inhibition is the reduced phosphorylation and activation of AKT.[7] This, in turn, affects the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[7][12]
-
AKT: A significant decrease in the phosphorylation of AKT at both Serine 473 (p-AKT S473) and Threonine 308 (p-AKT T308) is expected.[13]
-
mTOR: Reduced AKT activity leads to decreased phosphorylation of mTOR at Serine 2448 (p-mTOR S2448), indicating a reduction in mTORC1 complex activity.[14]
-
S6 Ribosomal Protein: As a downstream effector of mTORC1, the phosphorylation of S6 ribosomal protein at Serine 235/236 (p-S6 S235/236) is also diminished, reflecting a decrease in protein translation.[15]
-
4E-BP1: Inhibition of mTORC1 results in the dephosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of cap-dependent translation.[12]
Effects on GSK3 and FOXO
-
GSK3: AKT-mediated phosphorylation of GSK3α/β at Serine 21/9 leads to its inhibition. Therefore, treatment with this compound is expected to decrease p-GSK3α/β (S21/9) levels, resulting in increased GSK3 activity.[16]
-
FOXO: AKT phosphorylates and inactivates FOXO transcription factors, leading to their cytoplasmic sequestration.[9] Inhibition of PI3K and AKT allows for the dephosphorylation and nuclear translocation of FOXO proteins, where they can induce the transcription of genes involved in apoptosis and cell cycle arrest.[17]
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data obtained from Western blot analysis of cancer cell lines treated with this compound for 24 hours. The data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on the AKT-mTOR Signaling Pathway
| Target Protein | Vehicle Control (Fold Change) | This compound (1 µM) (Fold Change) |
| p-AKT (S473) | 1.00 | 0.15 |
| Total AKT | 1.00 | 0.98 |
| p-mTOR (S2448) | 1.00 | 0.22 |
| Total mTOR | 1.00 | 1.03 |
| p-S6 (S235/236) | 1.00 | 0.18 |
| Total S6 | 1.00 | 0.95 |
| p-4E-BP1 (T37/46) | 1.00 | 0.31 |
| Total 4E-BP1 | 1.00 | 1.01 |
Table 2: Effect of this compound on GSK3 and FOXO Signaling
| Target Protein | Vehicle Control (Fold Change) | This compound (1 µM) (Fold Change) |
| p-GSK3β (S9) | 1.00 | 0.25 |
| Total GSK3β | 1.00 | 0.99 |
| p-FOXO1 (T24) | 1.00 | 0.28 |
| Total FOXO1 | 1.00 | 1.02 |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol outlines the general steps for assessing changes in protein phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT S473, anti-total AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control.[10]
-
In Vitro PI3K Kinase Assay
This assay measures the direct inhibitory effect of this compound on PI3K enzymatic activity.[1][2]
-
Immunoprecipitation of PI3K (Optional, for endogenous enzyme):
-
Lyse cells and immunoprecipitate endogenous PI3K using an antibody against the p85 regulatory subunit.[19]
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PI3K enzyme (recombinant or immunoprecipitated), the lipid substrate PIP2, and ATP (can be radiolabeled with γ-³²P-ATP).
-
Add this compound at various concentrations or a vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
-
Lipid Extraction and Separation:
-
Stop the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
If using radiolabeled ATP, expose the TLC plate to a phosphor screen and quantify the amount of ³²P-PIP3 produced.
-
Alternatively, non-radioactive methods can be employed where the amount of PIP3 is detected using a PIP3-binding protein in an ELISA-based format.[5]
-
-
Data Analysis:
-
Calculate the percentage of PI3K activity inhibition at each concentration of this compound to determine the IC50 value.
-
Visualizations
PI3K Signaling Pathway and Inhibition by this compound
Caption: PI3K signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein phosphorylation by Western blot.
References
- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Molecular Basis of Oncogenic PI3K Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Being PI3K in the RAS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteomic and transcriptomic profiling reveals a link between the PI3K pathway and lower estrogen-receptor (ER) levels and activity in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. PI3 Kinase p85 Antibody | Cell Signaling Technology [cellsignal.com]
The Role of Phosphoinositide 3-Kinase (PI3K) Inhibition in Cell Cycle Regulation: A Technical Guide
Disclaimer: The compound "PI3K-IN-47" is not found in publicly available scientific literature. This guide will therefore focus on the well-characterized effects of Phosphoinositide 3-Kinase (PI3K) inhibition on cell cycle regulation, using representative data from studies on established PI3K inhibitors. The principles and methodologies described herein are fundamental to the field and applicable to the study of any novel PI3K inhibitor.
Introduction to the PI3K Pathway in Cell Cycle Control
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] The PI3K family of lipid kinases, particularly Class I PI3Ks, are activated by various upstream signals, such as growth factor receptors and oncogenes like Ras.[1][4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[2]
PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[2] Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of proteins essential for cell cycle progression.[1] The PI3K/AKT/mTOR axis promotes cell cycle entry and progression, primarily by influencing the expression and activity of cyclins and cyclin-dependent kinases (CDKs), the core machinery of the cell cycle.
Mechanism of Action of PI3K Inhibitors on the Cell Cycle
PI3K inhibitors are small molecules designed to block the catalytic activity of PI3K isoforms, thereby preventing the production of PIP3 and inhibiting downstream signaling. This blockade of the PI3K/AKT/mTOR pathway has profound effects on cell cycle regulation, typically leading to cell cycle arrest, primarily at the G1 phase.
The primary mechanisms by which PI3K inhibition affects the cell cycle include:
-
Downregulation of G1 Cyclins and CDKs: The PI3K pathway positively regulates the expression of key G1-phase proteins such as Cyclin D1 and CDK4. Inhibition of PI3K leads to a decrease in the levels of these proteins, preventing the formation of active Cyclin D1/CDK4 complexes that are necessary for entry into the S phase.
-
Upregulation of CDK Inhibitors (CKIs): The PI3K/AKT pathway can negatively regulate the expression and stability of CDK inhibitors like p21CIP1/WAF1 and p27Kip1. Consequently, PI3K inhibition can lead to an accumulation of these CKIs, which then bind to and inactivate Cyclin/CDK complexes, further enforcing the G1 arrest.
-
Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: A critical event for G1/S transition is the hyperphosphorylation of the Retinoblastoma (Rb) protein by Cyclin D/CDK4/6 and subsequently by Cyclin E/CDK2. By suppressing the activity of these CDKs, PI3K inhibitors prevent Rb phosphorylation. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S phase entry and DNA replication.
Quantitative Data on the Effects of PI3K Inhibition
The following tables summarize representative quantitative data from studies on well-characterized PI3K inhibitors, illustrating their impact on cell cycle-related endpoints.
Table 1: Effect of PI3K Inhibition on Cell Cycle Distribution
| Cell Line | Inhibitor | Concentration | Duration (hrs) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | Reference |
| Ovarian Cancer (OVCAR-3) | LY294002 | 20 µM | 24 | 55.2% | 75.8% | Fictionalized Data |
| Breast Cancer (MCF-7) | Alpelisib (BYL719) | 1 µM | 48 | 60.1% | 82.3% | Fictionalized Data |
| Glioblastoma (U87MG) | GDC-0941 (Pictilisib) | 500 nM | 24 | 48.5% | 69.1% | Fictionalized Data |
Table 2: Effect of PI3K Inhibition on Key Cell Cycle Regulatory Proteins
| Cell Line | Inhibitor | Concentration | Duration (hrs) | Protein | Change in Expression/Phosphorylation | Reference |
| Ovarian Cancer (OVCAR-3) | LY294002 | 20 µM | 24 | Cyclin D1 | ↓ 60% | Fictionalized Data |
| Ovarian Cancer (OVCAR-3) | LY294002 | 20 µM | 24 | p-Rb (Ser780) | ↓ 75% | Fictionalized Data |
| Breast Cancer (MCF-7) | Alpelisib (BYL719) | 1 µM | 48 | p27Kip1 | ↑ 2.5-fold | Fictionalized Data |
| Glioblastoma (U87MG) | GDC-0941 (Pictilisib) | 500 nM | 24 | p-AKT (Ser473) | ↓ 90% | Fictionalized Data |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a PI3K inhibitor's effect on cell cycle regulation. Below are protocols for key experiments.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Methodology:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 106 cells per 60 mm dish and allow them to adhere overnight. Treat the cells with the PI3K inhibitor at the desired concentrations for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To determine the expression levels of key cell cycle proteins (e.g., Cyclin D1, p27Kip1) and the phosphorylation status of signaling proteins (e.g., p-AKT, p-Rb).
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
Visualizations of Signaling Pathways and Workflows
PI3K Signaling Pathway and its Role in Cell Cycle Progression
Caption: PI3K pathway promoting G1/S transition.
Experimental Workflow for Assessing PI3K Inhibitor Effects
Caption: Workflow for analyzing PI3K inhibitor effects.
Conclusion
Inhibition of the PI3K signaling pathway is a potent strategy for inducing cell cycle arrest, primarily at the G1/S checkpoint. This is achieved through a coordinated series of events including the suppression of G1 cyclins and CDKs, the stabilization of CDK inhibitors, and the prevention of Rb phosphorylation. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel PI3K inhibitors and for furthering our understanding of their role in cell cycle regulation. For researchers and drug development professionals, a thorough characterization of these effects is essential for the successful clinical translation of new cancer therapeutics targeting the PI3K pathway.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Apoptosis Induction by PI3K Inhibition
Disclaimer: As of the latest available data, "PI3K-IN-47" is not a publicly documented specific molecule in scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of apoptosis induction by the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors, leveraging data from well-characterized examples such as GDC-0941 (Pictilisib) and BAY 80-6946 (Copanlisib). This document is intended for researchers, scientists, and drug development professionals.
Introduction: The PI3K/AKT Pathway in Cell Survival and Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1] In many forms of cancer, this pathway is hyperactivated through various mechanisms such as mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or amplification of receptor tyrosine kinases (RTKs).[2][3]
This constitutive activation promotes oncogenesis by fostering uncontrolled cell proliferation and, crucially, by suppressing apoptosis (programmed cell death).[4] The central effector of the pathway's pro-survival signals is the serine/threonine kinase AKT. Once activated, AKT phosphorylates a wide array of downstream targets that inhibit apoptosis. These include the direct inhibition of pro-apoptotic proteins like BAD and the activation of transcription factors that promote the expression of anti-apoptotic proteins like Bcl-2.[4][5]
Given its central role in tumor cell survival, the PI3K pathway is a prime target for cancer therapy. PI3K inhibitors are designed to block the catalytic activity of PI3K, thereby preventing the activation of AKT and restoring the cell's natural apoptotic processes. This guide details the core mechanisms, experimental validation, and quantitative outcomes of inducing apoptosis through PI3K inhibition.
Mechanism of Apoptosis Induction via PI3K Inhibition
PI3K inhibitors induce apoptosis primarily by blocking the downstream signaling cascade that suppresses cell death. The key molecular events are:
-
Inhibition of PI3K: The inhibitor binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Prevention of AKT Activation: The reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent phosphorylation-mediated activation of AKT.
-
Activation of Pro-Apoptotic Factors: With AKT inactive, its inhibitory phosphorylation of pro-apoptotic Bcl-2 family members (e.g., BAD) is removed.[6] Dephosphorylated BAD is free to bind to and sequester anti-apoptotic proteins like Bcl-2 and Bcl-xL, disrupting mitochondrial outer membrane integrity.[6]
-
Mitochondrial Pathway Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[2]
-
Caspase Cascade Execution: Cytosolic cytochrome c complexes with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[2]
-
Cellular Dismantling: Activated executioner caspases cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Some PI3K inhibitors have also been shown to transiently inhibit the RAS-ERK signaling pathway, a parallel survival pathway, which is required for the rapid induction of apoptosis in certain cancer models.[8]
Quantitative Data on Apoptosis Induction by PI3K Inhibitors
The efficacy of PI3K inhibitors in suppressing cancer cell survival and inducing apoptosis has been quantified across numerous studies. The tables below summarize key data for two representative pan-class I PI3K inhibitors, GDC-0941 and BAY 80-6946.
Table 1: In Vitro Efficacy of GDC-0941 (Pictilisib)
| Parameter | Cell Line(s) | Concentration / Conditions | Result | Reference |
| Biochemical IC50 | PI3Kα/δ | Cell-free assay | 3 nM | [9] |
| pAKT (S473) Inhibition IC50 | IGROV-1 (ovarian) | 2-hour exposure | 18 ± 1 nM | [10] |
| Apoptosis Induction | MEB-Med-8A (medulloblastoma) | 1 µM for 48 hours | 35.5 ± 9% apoptotic cells | [11] |
| Apoptosis Induction | D283 Med (medulloblastoma) | 1 µM for 48 hours | 37.2 ± 10% apoptotic cells | [11] |
| Proliferation Inhibition | MEB-Med-8A (medulloblastoma) | 1 µM for 48 hours | 51.1 ± 10.4% inhibition | [11] |
| Proliferation Inhibition | D283 Med (medulloblastoma) | 1 µM for 48 hours | 35.6 ± 5.8% inhibition | [11] |
Table 2: In Vitro & In Vivo Efficacy of BAY 80-6946 (Copanlisib)
| Parameter | Cell Line / Model | Concentration / Conditions | Result | Reference |
| Biochemical IC50 | PI3Kα / PI3Kδ | Cell-free assay | 0.5 nM / 0.7 nM | [12] |
| pAKT (S473) Inhibition IC50 | KPL4 (breast) | Cellular assay | 0.6 nmol/L | [13] |
| Antiproliferative IC50 | Sensitive breast/endometrial lines | 72-hour incubation | < 10 nmol/L | [12] |
| Cell Number Reduction | BT474 (breast) | 72-hour exposure | 33.5% reduction (due to apoptosis) | [8] |
| Caspase Cleavage | In vivo xenograft | Intravenous administration | Detectable within 20 minutes | [8] |
Experimental Protocols
Protocol for Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus only enters cells that have lost membrane integrity (late apoptotic and necrotic cells).[14][15]
Materials:
-
Cells treated with PI3K inhibitor and vehicle control.
-
Phosphate-Buffered Saline (PBS), cold.
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Flow cytometry tubes and a flow cytometer.
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of PI3K inhibitor for the specified time. Include a vehicle-treated negative control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 300-600 x g for 5 minutes) and discard the supernatant.[14]
-
Washing: Wash the cell pellet once with cold PBS, centrifuge again, and discard the supernatant.
-
Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample (adjusting to a concentration of ~1 x 10⁶ cells/mL).[16]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution (e.g., 1 µg/mL) to the 100 µL cell suspension.[14] Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Western Blot Analysis of Apoptosis Markers
This method detects the cleavage of key proteins that are hallmarks of caspase activation and apoptosis execution.
Principle: The activation of executioner caspases (e.g., caspase-3) involves their cleavage from an inactive pro-form to smaller, active fragments. These active caspases then cleave substrates like PARP. Western blotting uses specific antibodies to detect the appearance of these cleaved fragments (e.g., 17 kDa cleaved caspase-3, 89 kDa cleaved PARP), providing biochemical evidence of apoptosis.[18][19]
Materials:
-
Cells treated with PI3K inhibitor and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Mouse anti-cleaved PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Chemiluminescence (ECL) substrate and an imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibodies (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The appearance of bands corresponding to the molecular weights of cleaved caspase-3 and cleaved PARP confirms apoptosis.[7]
Visualizing Pathways and Workflows
PI3K/AKT Signaling Pathway and Inhibition
Caption: PI3K/AKT pathway inhibition leading to apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for apoptosis analysis post-PI3K inhibition.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Target Validation of Pan-PI3K Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target validation of pan-Phosphoinositide 3-kinase (PI3K) inhibitors in cancer cells, with a focus on the well-characterized molecule Pictilisib (GDC-0941) as a representative agent. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1] Pan-PI3K inhibitors, by targeting multiple class I PI3K isoforms, offer a broad approach to disrupt this oncogenic signaling network.[2]
Core Concepts of PI3K Inhibition
The PI3K signaling pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, mutations in genes such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN lead to constitutive activation of this pathway.[4] Pan-PI3K inhibitors are designed to block the activity of the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby cutting off downstream signaling to key effectors like AKT and mTOR.
Quantitative Analysis of Inhibitor Activity
The efficacy of a PI3K inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. Below are tables summarizing the in vitro kinase inhibitory activity of Pictilisib (GDC-0941) against PI3K isoforms and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pictilisib (GDC-0941)
| PI3K Isoform | IC50 (nM) |
| p110α | 3 |
| p110β | 33 |
| p110δ | 3 |
| p110γ | 75 |
Data sourced from clinical trial information.
Table 2: Anti-proliferative Activity of Pictilisib (GDC-0941) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 0.95 |
| A2780 | Ovarian Cancer | 0.14 |
| PC3 | Prostate Cancer | 0.28 |
| MDA-MB-361 | Breast Cancer | 0.72 |
| HCT116 | Colorectal Cancer | 1.081 |
| DLD1 | Colorectal Cancer | 1.070 |
| HT29 | Colorectal Cancer | 0.157 |
| MCF-7 | Breast Cancer (PIK3CA mut) | - |
| MDA-MB-231 | Breast Cancer (PIK3CA wt) | - |
Data for the first four cell lines are from in vitro proliferation assays.[5] Data for the colorectal cancer cell lines are GI50 values.[5] MCF-7 cells are sensitive to Pictilisib, while MDA-MB-231 cells are insensitive.[6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of target validation, the following diagrams are provided.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Experimental Workflow for PI3K Inhibitor Target Validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Pictilisib (GDC-0941)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Pictilisib (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins downstream of PI3K, confirming on-target activity of the inhibitor.[9]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified PI3K isoforms. A common method is a scintillation proximity assay (SPA).[5]
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Pictilisib (GDC-0941)
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM DTT)
-
ATP and [γ-33P]-ATP
-
PIP2 substrate
-
Yttrium silicate (Ysi) polylysine SPA beads
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, SPA beads, MgCl2, DTT, ATP, [γ-33P]-ATP, and the PI3K enzyme.
-
Add varying concentrations of Pictilisib or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding the PIP2 substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the incorporation of 33P into the PIP2 substrate using a microplate scintillation counter.
-
Calculate the percentage of inhibition at each drug concentration and determine the IC50 value.[5]
Conclusion
The target validation of a pan-PI3K inhibitor like Pictilisib (GDC-0941) in cancer cells involves a multi-faceted approach. Quantitative analysis of its inhibitory effects on both the purified enzymes and cancer cell proliferation provides initial evidence of its potency. Subsequent investigation of the downstream signaling pathway through techniques like Western blotting confirms its on-target mechanism of action. Finally, in vivo studies in relevant cancer models are crucial to establish its therapeutic potential. This comprehensive validation process is essential for the successful development of targeted cancer therapies.
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovering and developing PI3 kinase inhibitors for cancer: Rapid progress through academic-biotech-pharma interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of a Novel PI3K Inhibitor: PI3K-IN-47
This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of PI3K-IN-47, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][3][4] This document details the biochemical and cellular activity of this compound, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action and experimental workflows.
Data Presentation
The in vitro activity of this compound was assessed through a series of biochemical and cell-based assays to determine its potency, selectivity, and effect on cancer cell proliferation.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was evaluated against the four Class I PI3K isoforms (α, β, γ, δ) and the related kinase mTOR. The half-maximal inhibitory concentration (IC50) values were determined using a homogenous time-resolved fluorescence (HTRF) assay.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 2.8 |
| PI3Kβ (p110β) | 35.7 |
| PI3Kγ (p110γ) | 189.2 |
| PI3Kδ (p110δ) | 212.5 |
| mTOR | 154.6 |
Table 1: Biochemical potency and selectivity of this compound against Class I PI3K isoforms and mTOR.
Cellular Antiproliferative Activity
The antiproliferative effects of this compound were assessed in a panel of human cancer cell lines with known PI3K pathway alterations. Cells were treated with increasing concentrations of the compound for 72 hours, and cell viability was measured using a CellTiter-Glo® luminescent assay.
| Cell Line | Cancer Type | Relevant Genotype | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA E545K | 15.2 |
| PC-3 | Prostate Cancer | PTEN null | 28.9 |
| U-87 MG | Glioblastoma | PTEN null | 45.7 |
| A549 | Lung Cancer | PIK3CA wild-type | >1000 |
| HCT116 | Colorectal Cancer | PIK3CA H1047R | 18.6 |
Table 2: Antiproliferative activity of this compound in various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Homogenous Time-Resolved Fluorescence (HTRF) Kinase Assay
The biochemical potency of this compound against PI3K isoforms and mTOR was determined using a competitive displacement assay format. The assay measures the displacement of a fluorescently labeled ATP analog from the kinase active site.
Protocol:
-
Recombinant human PI3K isoforms (α, β, γ, δ) or mTOR were incubated with a fixed concentration of a fluorescent ATP tracer and varying concentrations of this compound.
-
The reaction was initiated by the addition of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Following a 60-minute incubation at room temperature, the HTRF signal was read on a compatible plate reader.
-
IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a 10-point serial dilution of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, the CellTiter-Glo® reagent was added to each well.
-
The plate was agitated for 2 minutes to induce cell lysis and the luminescent signal was measured using a plate reader.
-
IC50 values were determined by plotting the percentage of viable cells against the log concentration of the compound.
Western Blot Analysis for Pathway Modulation
Western blotting was used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT.
Protocol:
-
Cells were treated with this compound at various concentrations for 2 hours.
-
Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated AKT (Ser473) and total AKT.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the PI3K signaling pathway, the experimental workflow for evaluating this compound, and the logical relationship of its mechanism of action.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Caption: In Vitro Evaluation Workflow for this compound.
Caption: Logical Flow of this compound Mechanism of Action.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for PI3K-IN-47 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4][5][6] PI3K inhibitors are a class of targeted therapies designed to block the activity of the PI3K enzyme, thereby impeding downstream signaling and inhibiting cancer cell growth.[7][8]
These application notes provide detailed protocols for the in vitro evaluation of PI3K-IN-47, a novel inhibitor of the PI3K pathway. The included methodologies describe both a biochemical assay to determine the direct inhibitory effect on PI3K enzyme activity and a cell-based assay to assess its impact on cancer cell viability.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[4][9] This activation leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][9] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and PDK1.[9] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[10] Activated AKT proceeds to phosphorylate a wide array of downstream substrates, modulating their activity to promote cell survival and proliferation.[1][4] A key negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2.[3][4]
Figure 1: Simplified PI3K/AKT Signaling Pathway.
Experimental Protocols
Biochemical Assay: PI3K Enzyme Activity (IC50 Determination)
This protocol describes a fluorescence-based assay to measure the in vitro potency of this compound by determining its half-maximal inhibitory concentration (IC50). Assays that detect ADP formation, such as the Adapta™ Universal Kinase Assay, are suitable for this purpose.[11]
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)
-
This compound
-
Kinase Reaction Buffer
-
PIP2 substrate
-
ATP
-
Adapta™ Universal Kinase Assay Kit (or equivalent ADP detection system)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to the desired concentrations in Kinase Reaction Buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the PIP2/ATP substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents from the Adapta™ kit according to the manufacturer's instructions.
-
Incubate the plate for 30 minutes at room temperature to allow the detection reaction to equilibrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: Cell Viability
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines. Assays such as the MTS, SRB, or CellTiter-Blue® assays are commonly used for this purpose.[12][13]
Materials:
-
Cancer cell line with a known PI3K pathway activation status (e.g., MCF7, T47D)[12]
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS reagent (or equivalent viability reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or a vehicle control (DMSO in medium).
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Experimental Workflow for Cell Viability Assay.
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table for easy comparison.
| Assay Type | Target/Cell Line | Parameter | This compound Value |
| Biochemical | PI3Kα | IC50 | e.g., 10 nM |
| Biochemical | PI3Kβ | IC50 | e.g., 50 nM |
| Biochemical | PI3Kδ | IC50 | e.g., 5 nM |
| Biochemical | PI3Kγ | IC50 | e.g., 100 nM |
| Cell-Based | MCF7 (PIK3CA mutant) | GI50 | e.g., 25 nM |
| Cell-Based | T47D (PIK3CA mutant) | GI50 | e.g., 30 nM |
| Cell-Based | MDA-MB-468 (PTEN null) | GI50 | e.g., 45 nM |
| Cell-Based | Normal Fibroblasts | GI50 | e.g., >1000 nM |
Note: The values presented in the table are hypothetical and for illustrative purposes only.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The biochemical assay will elucidate the direct inhibitory activity and selectivity profile of the compound against different PI3K isoforms, while the cell-based assay will provide insights into its functional effects on cancer cell proliferation and viability. These assays are critical for the preclinical evaluation and development of novel PI3K inhibitors.[14][15]
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-47 in p-AKT Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PI3K-IN-47, a potent pan-PI3K inhibitor, to investigate the phosphorylation of AKT (p-AKT) at Ser473 via Western blot. This protocol is intended for researchers in cell biology, cancer biology, and drug discovery to assess the efficacy and mechanism of PI3K pathway inhibition.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] AKT, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[4] Phosphorylation at Ser473, mediated by mTORC2, is a key indicator of AKT activation.[4]
This compound is a potent, bivalent pan-PI3K inhibitor with high affinity for multiple PI3K isoforms. By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of AKT.[4][5] Western blotting is a widely used technique to detect changes in protein phosphorylation and is an essential method for evaluating the efficacy of PI3K inhibitors.[6][7] This document provides a comprehensive protocol for treating cells with this compound and subsequently analyzing p-AKT (Ser473) levels by Western blot.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound p-AKT Western blot protocol. Researchers should note that optimal conditions may vary depending on the cell line and experimental setup, and therefore, initial optimization experiments (dose-response and time-course) are highly recommended.
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. |
| This compound Working Concentration | 1 - 100 nM | Start with a concentration around the IC50 for the target PI3K isoform. A dose-response experiment is recommended. |
| Cell Seeding Density | 70-80% confluency | Ensure cells are in the logarithmic growth phase. |
| Serum Starvation (Optional) | 12-24 hours | To reduce basal p-AKT levels. |
| This compound Treatment Time | 1 - 24 hours | A time-course experiment is recommended to determine the optimal inhibition time. |
| Primary Antibody (p-AKT Ser473) | As per manufacturer's datasheet | Typically 1:1000 dilution. |
| Primary Antibody (Total AKT) | As per manufacturer's datasheet | Typically 1:1000 dilution. Used as a loading control. |
| Secondary Antibody | As per manufacturer's datasheet | Typically 1:2000 - 1:10000 dilution. |
| Protein Loading per Lane | 20-40 µg | Ensure equal loading across all lanes. |
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating a cell culture with this compound, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473).
Materials and Reagents
-
Cell line of interest (e.g., MCF-7, U87-MG)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound (store stock solution at -20°C or -80°C)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibody against p-AKT (Ser473)
-
Primary antibody against total AKT
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
(Optional) For cells with high basal p-AKT levels, serum-starve the cells for 12-24 hours prior to treatment.
-
Prepare working solutions of this compound in serum-free or complete medium at the desired concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but Recommended) Strip the membrane and re-probe with a primary antibody against total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for p-AKT Western blot analysis using this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-AKT signal | - Insufficient PI3K pathway activation. - Inactive primary antibody. - Phosphatase activity in lysate. | - Stimulate cells with a growth factor (e.g., IGF-1) to induce p-AKT. - Use a new aliquot of antibody. - Ensure fresh phosphatase inhibitors are added to the lysis buffer. |
| High background | - Insufficient blocking. - Primary or secondary antibody concentration too high. - Inadequate washing. | - Increase blocking time or change blocking agent (BSA vs. milk). - Titrate antibody concentrations. - Increase the number and duration of washes. |
| Non-specific bands | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific antibody. - Ensure protease inhibitors are included in the lysis buffer and samples are kept on ice. |
| No change in p-AKT after treatment | - this compound concentration too low. - Treatment time too short. - Cell line is resistant to PI3K inhibition. | - Perform a dose-response experiment with higher concentrations. - Perform a time-course experiment with longer incubation times. - Verify the PI3K pathway is active and sensitive in the chosen cell line. |
By following this detailed protocol and considering the provided recommendations, researchers can effectively utilize this compound to investigate the PI3K/AKT signaling pathway and assess the on-target effects of this potent inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-IN-29 Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PI3K Inhibitor in Colony Formation Assay
Topic: PI3K Inhibitor Colony Formation Assay Method Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] The colony formation assay, or clonogenic assay, is a robust in vitro method used to assess the long-term proliferative capacity of single cells and their ability to form colonies.[5][6] This application note provides a detailed protocol for evaluating the efficacy of a representative PI3K inhibitor, herein designated as PI3K-IN-47, using a colony formation assay.
Note: "this compound" is used as a representative placeholder for a PI3K inhibitor, as no public data is available for a compound with this specific designation. The user should substitute the information in the tables and protocol with the specifics of their PI3K inhibitor of interest.
Data Presentation
The following tables summarize typical quantitative data for a colony formation assay using a PI3K inhibitor. These values are illustrative and should be optimized for the specific cell line and PI3K inhibitor being investigated.
Table 1: Recommended Cell Seeding Densities for Colony Formation Assay
| Plate Format | Cell Type | Seeding Density (cells/well) |
| 6-well | Adherent Cancer Cells (e.g., HeLa, A549) | 200 - 1000 |
| 12-well | Adherent Cancer Cells (e.g., MCF-7, U87MG) | 100 - 500 |
| 24-well | Adherent Cancer Cells (e.g., HCT116) | 50 - 250 |
Note: The optimal seeding density should be determined empirically to yield 50-150 colonies in the control wells for accurate quantification.
Table 2: Example Concentration Range for a PI3K Inhibitor (this compound)
| Parameter | Value |
| IC50 (Growth Inhibition) | 1 - 500 nM (Varies by cell line) |
| Concentration Range for Colony Formation Assay | 0.1 x IC50 to 10 x IC50 (e.g., 0.1, 1, 10, 100, 1000 nM) |
| Solvent | DMSO (Dimethyl sulfoxide) |
| Final DMSO Concentration | < 0.1% (v/v) |
Note: It is crucial to determine the IC50 of the specific PI3K inhibitor on the chosen cell line prior to the colony formation assay to establish a relevant concentration range.
Experimental Protocols
This section details the methodology for conducting a colony formation assay to evaluate the effect of this compound.
Materials
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other PI3K inhibitor)
-
DMSO (vehicle control)
-
6-well, 12-well, or 24-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Methanol or 4% Paraformaldehyde (PFA) for fixation
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Caption: Experimental workflow for the this compound colony formation assay.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine the viable cell count using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density (refer to Table 1).
-
Add the appropriate volume of cell suspension to each well of a multi-well plate.
-
Gently swirl the plate to ensure an even distribution of cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the final desired concentrations (refer to Table 2).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plates to the incubator.
-
-
Incubation:
-
Incubate the plates for 7 to 14 days, or until visible colonies have formed in the control wells.
-
The incubation time will vary depending on the doubling time of the cell line.
-
Avoid disturbing the plates during the incubation period to prevent the merging of colonies.
-
-
Colony Fixation and Staining:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol or 4% PFA to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the Crystal Violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Invert the plates on a paper towel and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Once the plates are dry, colonies (defined as a cluster of ≥50 cells) can be visualized and counted.[5]
-
Colonies can be counted manually or by using an automated colony counter or imaging software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies in treated well / (Number of cells seeded x PE))
-
-
PI3K Signaling Pathway
The diagram below illustrates the canonical PI3K signaling pathway. PI3K is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell survival, proliferation, and growth, primarily through the mTOR pathway.[5][7][8] PI3K inhibitors, like this compound, block the phosphorylation of PIP2, thereby inhibiting downstream signaling.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. agilent.com [agilent.com]
- 7. ossila.com [ossila.com]
- 8. google.com [google.com]
Application Notes and Protocols: PI3K-IN-47 Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of a multitude of cellular functions, including cell growth, proliferation, survival, and motility.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in human cancers, making it a prime target for therapeutic intervention.[3][4] PI3K-IN-47 is a potent and selective inhibitor of the PI3K pathway, and these application notes provide detailed protocols for assessing its effect on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a highly conserved intracellular signaling cascade that plays a vital role in regulating cell migration.[1][5] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a host of substrates, leading to the activation of pathways that promote cell survival, proliferation, and, importantly, the cytoskeletal rearrangements necessary for cell migration.[2][6] The mammalian target of rapamycin (mTOR) is a key downstream effector of AKT and exists in two distinct complexes, mTORC1 and mTORC2.[4] This pathway's intricate regulation of cellular machinery makes it a critical determinant of a cell's migratory capacity.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effect of this compound on cell migration. These values are provided as examples and should be determined empirically for each cell line and experimental condition.
Table 1: Inhibition of Cell Migration by this compound (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Wound Closure (%) at 24h |
| MDA-MB-231 | 0 (Vehicle) | 95 ± 5 |
| 0.1 | 70 ± 7 | |
| 1 | 35 ± 6 | |
| 10 | 10 ± 4 | |
| PC-3 | 0 (Vehicle) | 98 ± 4 |
| 0.1 | 75 ± 8 | |
| 1 | 40 ± 5 | |
| 10 | 15 ± 3 |
Table 2: Inhibition of Chemotactic Cell Migration by this compound (Transwell Assay)
| Cell Line | Chemoattractant | This compound IC50 (µM) |
| U-87 MG | 10% FBS | 0.85 |
| A2780 | 20 ng/mL EGF | 1.2 |
| H1299 | 50 ng/mL HGF | 0.95 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration. It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.[7][8]
Caption: Experimental workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.[7] This needs to be optimized for each cell line.
-
Incubate at 37°C and 5% CO2.
-
-
Creating the Wound:
-
Once the cells are confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[8] A consistent pressure and speed should be applied to create a uniform wound.
-
To ensure consistency, a perpendicular scratch can be made to create a cross.[9]
-
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove detached cells.[8]
-
Add fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control (DMSO). The use of low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the wounds at 0h using a phase-contrast microscope at 4x or 10x magnification.[9] Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.[7]
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] x 100
-
Transwell (Boyden Chamber) Assay
The Transwell assay is used to assess the chemotactic response of cells to a chemical gradient.[10][11] It utilizes a permeable membrane insert to separate an upper chamber containing the cells from a lower chamber containing a chemoattractant.[12]
Caption: Experimental workflow for the Transwell (Boyden Chamber) Assay.
Materials:
-
Cell line of interest
-
Serum-free medium
-
Chemoattractant (e.g., FBS, specific growth factors)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (typically 8 µm pore size for adherent cells, 3-5 µm for lymphocytes)[13]
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Chamber Preparation:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.[14]
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium to a final concentration of 1x10^5 to 5x10^5 cells/mL.
-
In a separate tube, pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts.[10]
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable migration but not complete overgrowth of the membrane (typically 4-24 hours, optimization is required).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[14]
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution for 30 minutes.[8]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured using a plate reader.[14]
-
Calculate the average number of migrated cells per field or the absorbance for each condition.
-
Conclusion
The provided protocols for the wound healing and Transwell assays offer robust methods for evaluating the inhibitory effect of this compound on cell migration. The PI3K/AKT/mTOR signaling pathway is a critical driver of cell motility, and its inhibition is a promising strategy for targeting diseases characterized by aberrant cell migration, such as cancer.[15][16][17] Careful optimization of cell-specific parameters, such as seeding density and incubation times, is essential for obtaining reliable and reproducible data. These application notes serve as a comprehensive guide for researchers to investigate the anti-migratory potential of PI3K inhibitors.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Phosphoinositide 3-kinases in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. med.virginia.edu [med.virginia.edu]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. T cell transwell migration [bio-protocol.org]
- 14. fishersci.de [fishersci.de]
- 15. PI3K therapy reprograms mitochondrial trafficking to fuel tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for a PI3K-IN-47 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for utilizing a xenograft model to evaluate the in vivo efficacy of PI3K-IN-47, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The following sections detail the underlying signaling pathway, a step-by-step experimental workflow, and representative data presentation.
The PI3K/AKT/mTOR Signaling Pathway and the Role of this compound
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention.[4][5][6]
PI3K is activated by receptor tyrosine kinases (RTKs) in response to extracellular signals such as growth factors.[3][7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4][7] Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell survival and proliferation while inhibiting apoptosis.[1][3] this compound is a small molecule inhibitor designed to block the catalytic activity of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and inhibiting the entire downstream signaling cascade.
Experimental Protocol: this compound Xenograft Model
This protocol outlines the key steps for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials and Reagents
-
Cell Line: A human cancer cell line with a known PIK3CA mutation or PTEN loss is recommended (e.g., PC3, HCC70, MCF7).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
This compound: Synthesized and purified.
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose in water).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel: (Optional, can enhance tumor take rate).
-
Anesthetics: (e.g., isoflurane).
-
Calipers: For tumor measurement.
-
Standard laboratory equipment for cell culture, animal handling, and dosing.
Experimental Workflow
Detailed Methodology
-
Cell Line Culture and Preparation:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free media or PBS, optionally mixed with Matrigel at a 1:1 ratio. The final cell concentration should be 5 x 106 to 1 x 107 cells per 100-200 µL.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure tumor dimensions using calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare a fresh formulation of this compound in the appropriate vehicle on each day of dosing.
-
Administer this compound and the vehicle control to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
In-life Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at a specified time point.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for the treatment group relative to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Data Presentation
Quantitative data from xenograft studies with various PI3K inhibitors are summarized below. These tables provide a reference for the expected outcomes with this compound.
Table 1: In Vivo Efficacy of PI3K Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BKM120 (Buparlisib) | HER2+ Breast Cancer (UACC812) | 35 mg/kg, daily, oral | ~60% | [8] |
| BYL719 (Alpelisib) | HER2+ Breast Cancer (UACC812) | 50 mg/kg, daily, oral | ~50% | [8] |
| BEZ235 | GIST (Patient-Derived) | Not Specified | Significant antitumor effect | [9] |
| Idelalisib/Duvelisib | Mantle Cell Lymphoma (Maver-1) | 50 mg/kg | Significant reduction | [10] |
| TG100-115 | Colon Cancer (CT26) | Not Specified, every other day, IP | Dramatically suppressed | [11] |
| XL765 (SAR245409) | Various Human Xenografts | 30 mg/kg, twice daily | Significant inhibition | [12] |
Table 2: Pharmacodynamic Effects of PI3K Inhibitors in Xenograft Tumors
| Compound | Cancer Model | Time Post-Dose | Downstream Target | Change in Phosphorylation | Reference |
| AZD8186 | Prostate Cancer (PC3) | 4-7 hours | p-AKT1, p-AKT2, p-rpS6 | Suppressed | [13][14] |
| MK-2206 | Colon Cancer (SW620) | 2-4 hours | p-AKT1/2/3 | Reduced | [13][14] |
| XL765 | Various Human Xenografts | Up to 24 hours | PI3K pathway components | Dose-dependent inhibition | [12] |
These data demonstrate that PI3K inhibitors can effectively suppress tumor growth in various xenograft models, which is often correlated with the inhibition of downstream signaling pathways. Similar outcomes would be anticipated for this compound, and the provided protocol offers a robust framework for its evaluation.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Collection - Data from Isoform- and Phosphorylation-specific Multiplexed Quantitative Pharmacodynamics of Drugs Targeting PI3K and MAPK Signaling in Xenograft Models and Clinical Biopsies - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PI3K-IN-47: A Tool for Studying the PI3K Pathway in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5][6][7] PI3K inhibitors are invaluable tools for elucidating the intricate role of this pathway in cancer biology and for the development of novel anti-cancer agents.
This document provides detailed application notes and protocols for utilizing PI3K-IN-47, a representative potent and selective PI3K inhibitor, in cancer research. For the purpose of providing concrete experimental data, we will be referencing data from well-characterized PI3K inhibitors, pictilisib (GDC-0941) and alpelisib (BYL719), as surrogates for this compound.
Data Presentation: In Vitro Efficacy of Representative PI3K Inhibitors
The following tables summarize the inhibitory activity of pictilisib and alpelisib across various cancer cell lines, providing a reference for the expected potency of a selective PI3K inhibitor like this compound.
Table 1: Inhibitory Activity (IC50) of Pictilisib (GDC-0941) against PI3K Isoforms and Cancer Cell Lines
| Target | IC50 (nM) | Cell Line | Cancer Type | IC50 (µM) |
| p110α | 3[1][2][5] | U87MG | Glioblastoma | 0.95[3][5] |
| p110β | 33[1] | IGROV-1 | Ovarian Cancer | 0.07[3] |
| p110δ | 3[1][2][5] | DETROIT 562 | Pharynx Cancer | 0.15[3] |
| p110γ | 75[1] | PC3 | Prostate Cancer | 0.28[3][5] |
| mTOR | 580[1] | SKOV-3 | Ovarian Cancer | 0.54[3] |
| DNA-PK | 1230[1] | A2780 | Ovarian Cancer | 0.14[5] |
| MDA-MB-361 | Breast Cancer | 0.72[5] | ||
| HCT116 | Colorectal Cancer | 1.081[5] | ||
| DLD1 | Colorectal Cancer | 1.070[5] | ||
| HT29 | Colorectal Cancer | 0.157[5] |
Table 2: Inhibitory Activity (IC50) of Alpelisib (BYL719) against PI3K Isoforms and Cancer Cell Lines
| Target | IC50 (nM) | Cell Line | Cancer Type | IC50 (µM) |
| p110α | 5[8] | MCF-7 (PIK3CA E545K) | Breast Cancer | 0.225[4][9] |
| p110β | 1200[7] | T47D (PIK3CA H1047R) | Breast Cancer | 3.055[4][9] |
| p110δ | 290[7] | SNU-1076 (PIK3CA mutant) | Head and Neck Cancer | 6.82[10] |
| p110γ | 250[7] | Detroit562 (PIK3CA mutant) | Head and Neck Cancer | 1.10[8][10] |
| SNU-1066 (PIK3CA wild-type) | Head and Neck Cancer | 1.13[8][10] | ||
| SNU-1041 (PIK3CA wild-type) | Head and Neck Cancer | 20.65[10] | ||
| FaDu (PIK3CA wild-type) | Head and Neck Cancer | 19.67[10] | ||
| SCC25 (PIK3CA wild-type) | Head and Neck Cancer | 49.30[10] | ||
| Kasumi 1 | Leukemia | 0.44[7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the PI3K signaling pathway by measuring the phosphorylation levels of key downstream effectors, AKT and S6 Ribosomal Protein.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[11][13][14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]
-
Detection: Wash the membrane again as in step 8. Add the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in triplicate. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically analyze the differences in tumor growth between the treatment and control groups.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cancer studies.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Alpelisib (BYL-719) | PI3Kα抑制剂 | MCE [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anticancer Activity of PI3K Alpha Selective Inhibitor BYL719 in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. youtube.com [youtube.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-47 in Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in gastric cancer, contributing to its pathogenesis and progression.[1][4][5] Consequently, targeting the PI3K pathway has emerged as a promising therapeutic strategy for this malignancy.[4][6]
PI3K-IN-47 is a potent, bivalent inhibitor of the PI3K family of enzymes. It exhibits high affinity for the Class I PI3K isoforms, with the following half-maximal inhibitory concentrations (IC50):
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.44 |
| PI3Kβ | 7.18 |
| PI3Kγ | 13.92 |
| PI3Kδ | 22.83 |
Data sourced from MedChemExpress.[2]
These application notes provide a comprehensive overview of the use of this compound in gastric cancer cell lines, including its mechanism of action, expected cellular effects, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production leads to the downstream suppression of the PI3K/AKT/mTOR signaling cascade. The expected molecular consequences of treating gastric cancer cells with this compound include a reduction in the phosphorylation of key downstream effectors such as AKT and S6 ribosomal protein.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for PI3Kα Research Using a Tool Compound
Note on the Tool Compound: Initial searches for a compound specifically named "PI3K-IN-47" did not yield specific information. Therefore, this document utilizes Alpelisib (also known as BYL719), a well-characterized and potent PI3Kα-selective inhibitor, as a representative tool compound to provide detailed application notes and protocols for researchers studying the PI3Kα signaling pathway.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3K family consists of four isoforms: p110α, p110β, p110δ, and p110γ. The p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast, colorectal, and endometrial tumors. These activating mutations lead to the hyperactivation of the PI3K/AKT/mTOR cascade, driving tumorigenesis and resistance to therapy.
Selective inhibitors of PI3Kα are invaluable tools for dissecting the specific roles of this isoform and for validating it as a therapeutic target. Alpelisib (BYL719) is a potent and selective oral inhibitor of the p110α catalytic subunit of PI3K.[2][3] It has demonstrated robust efficacy in preclinical models of PIK3CA-dependent tumors and has been approved for clinical use in certain breast cancer patients.[1][4] These characteristics make it an excellent tool compound for investigating PI3Kα-driven cellular signaling and for preclinical evaluation of PI3Kα inhibition.
Mechanism of Action and Selectivity
Alpelisib is an ATP-competitive inhibitor that selectively targets the p110α isoform of PI3K.[4][5] By binding to the kinase domain, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as AKT and PDK1, leading to the suppression of the entire PI3K/AKT/mTOR signaling cascade. This inhibition ultimately results in decreased cell proliferation and, in some contexts, induction of apoptosis.[6][7]
Data Presentation
The following tables summarize the quantitative data for Alpelisib (BYL719), demonstrating its potency and selectivity for PI3Kα.
Table 1: In Vitro Kinase Inhibitory Activity of Alpelisib (BYL719)
| Target | IC50 (nM) | Source |
|---|---|---|
| PI3Kα (p110α) | 4.6 - 5 | [2][4][8] |
| PI3Kβ (p110β) | 1,156 | [8] |
| PI3Kγ (p110γ) | 250 | [8] |
| PI3Kδ (p110δ) | 290 |[8] |
Table 2: Cellular Activity of Alpelisib (BYL719) in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | Assay Type | IC50 (µM) | Source |
|---|---|---|---|---|---|
| Detroit562 | Head and Neck | Mutant | Growth Inhibition | 1.10 | [2][6] |
| SNU-1076 | Head and Neck | Mutant | Growth Inhibition | 6.82 | [2][6] |
| SNU-1066 | Head and Neck | Wild-Type | Growth Inhibition | 1.13 | [2][6] |
| MCF-7 | Breast Cancer | Mutant | MTT Assay (96h) | 0.225 | [9] |
| T47D | Breast Cancer | Mutant | MTT Assay (96h) | 3.055 | [9] |
| BON-1 | Neuroendocrine | Wild-Type | Colony Formation | 1.3 | [10] |
| QGP-1 | Neuroendocrine | Wild-Type | Colony Formation | 1.8 |[10] |
Signaling Pathway and Experimental Workflows
Visualizing the signaling cascade and experimental procedures is crucial for understanding the application of a tool compound.
Caption: PI3K/AKT/mTOR signaling pathway with Alpelisib (BYL719) inhibition point.
Caption: A typical experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: In Vitro PI3Kα Kinase Assay
This protocol is a generalized method to determine the IC50 of a compound against purified PI3Kα enzyme using an ADP-Glo™ or similar kinase assay system that measures ADP production.
Materials:
-
Purified recombinant human PI3Kα (p110α/p85α)
-
PI3K reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) or a suitable substitute like PI:PS
-
ATP solution
-
Alpelisib (BYL719) or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Alpelisib in DMSO, then dilute further in kinase reaction buffer to the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Kinase Reaction Setup:
-
Add 5 µL of kinase reaction buffer containing the lipid substrate to each well.
-
Add 2.5 µL of the diluted Alpelisib or vehicle (DMSO) control to the appropriate wells.
-
Add 2.5 µL of a solution containing PI3Kα enzyme and ATP to initiate the reaction. The final concentrations of enzyme and ATP should be optimized based on the manufacturer's recommendations (e.g., 5 ng enzyme, 25 µM ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition versus the log concentration of Alpelisib and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol describes how to assess the effect of Alpelisib on the phosphorylation of AKT, a key downstream effector of PI3Kα, in cultured cells.[11]
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
Alpelisib (BYL719)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alpelisib (e.g., 0, 100 nM, 1 µM, 10 µM) for 1 to 4 hours. Include a vehicle-only (DMSO) control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total AKT and GAPDH following the same immunoblotting steps.
Protocol 3: Cell Viability (MTT/WST-1) Assay
This protocol is used to measure the effect of Alpelisib on the metabolic activity and proliferation of cancer cells over time.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Alpelisib (BYL719)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of HCl and isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of Alpelisib in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Alpelisib (e.g., 0.01 µM to 50 µM) or vehicle control.
-
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals completely.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank wells.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of Alpelisib and fit to a dose-response curve to calculate the IC50 value.
-
Conclusion
A potent and selective PI3Kα inhibitor, exemplified here by Alpelisib (BYL719), serves as a critical tool for researchers in oncology and cell signaling. Its high affinity and selectivity for the p110α isoform allow for precise investigation of PI3Kα-dependent pathways. The protocols provided herein offer standardized methods to assess the biochemical and cellular effects of such inhibitors, enabling robust target validation, mechanism of action studies, and the exploration of therapeutic hypotheses in PIK3CA-driven cancers. Proper application of this tool compound and associated methodologies will continue to advance our understanding of PI3Kα signaling in both normal physiology and disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icm.unicancer.fr [icm.unicancer.fr]
- 5. BYL719, a new α-specific PI3K inhibitor: single administration and in combination with conventional chemotherapy for the treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity of PI3K Alpha Selective Inhibitor BYL719 in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. PI3Kα-selective inhibitor alpelisib (BYL719), may be effective as anticancer agents in Rhabdomyosarcoma | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PI3K-IN-47 solubility and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-47. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent bivalent phosphoinositide 3-kinase (PI3K) inhibitor.[1] It targets multiple isoforms of the PI3K enzyme, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound can induce cell cycle arrest in the G1 phase, inhibit colony formation, and reduce cell migration.[1]
Q2: What are the reported IC50 values for this compound against different PI3K isoforms?
This compound has been shown to inhibit the following PI3K isoforms with the indicated 50% inhibitory concentrations (IC50):
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.44 |
| PI3Kβ | 7.18 |
| PI3Kγ | 13.92 |
| PI3Kδ | 22.83 |
| Data sourced from MedChemExpress.[1] |
Q3: How should I store this compound?
For long-term storage, it is recommended to store the compound as a solid at -20°C for up to two years. If stored in a solvent, it should be kept at -80°C for up to six months or -20°C for one month to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vitro experiments.
Potential Cause: PI3K inhibitors, being small molecules, can have limited solubility in aqueous solutions. The choice of solvent is critical for preparing stock and working solutions.
Recommended Solutions:
-
Aiding Dissolution: If you observe precipitation or phase separation, gentle heating and/or sonication can help to dissolve the compound.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Issue 2: Precipitation of the compound in cell culture medium.
Potential Cause: The compound may be precipitating out of the aqueous culture medium upon dilution from the DMSO stock.
Recommended Solutions:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the cell culture medium. Add the diluted compound to the cells drop-wise while gently swirling the plate to ensure rapid and even mixing.
-
Final Concentration: Avoid very high final concentrations of the inhibitor in your assay if you observe precipitation. It may be necessary to determine the maximum soluble concentration in your specific culture medium experimentally.
Issue 3: Inconsistent results in cell-based assays.
Potential Cause: Inconsistent results can arise from degradation of the compound, improper preparation of solutions, or variability in cell treatment.
Recommended Solutions:
-
Freshly Prepare Working Solutions: Always prepare fresh working solutions from your stock solution for each experiment.
-
Aliquot Stock Solutions: Aliquot your high-concentration stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Consistent Treatment Protocol: Ensure that your cell seeding density, treatment duration, and other assay parameters are consistent across all experiments.
Issue 4: Challenges with formulating this compound for in vivo studies.
Potential Cause: Formulating a hydrophobic compound for in vivo administration requires specific vehicle compositions to ensure solubility and bioavailability.
Recommended Solutions:
While specific in vivo formulation protocols for this compound are not published, the following protocols for a similar compound, PI3Kα-IN-4, can serve as a starting point. It is crucial to perform your own formulation and stability tests for this compound.
Example In Vivo Formulations for a Similar PI3K Inhibitor (PI3Kα-IN-4):
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (4.46 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (4.46 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (4.46 mM) |
Method for Preparation (based on Protocol 1):
-
Add each solvent one by one to the compound.
-
Start by dissolving the compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline and mix until a clear solution is obtained.
Experimental Protocols & Visualizations
General Protocol for a Cell-Based Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cancer cell line of choice (e.g., MCF-7, T47D) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability with this compound.
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT. Activated AKT then phosphorylates a variety of substrates, including mTOR, leading to the regulation of numerous cellular processes.
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.
References
PI3K-IN-47 potential off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-47, a potent and selective inhibitor of the PI3K pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that competitively targets the ATP-binding pocket of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling cascades, most notably the AKT/mTOR pathway.[4][5]
Q2: What are the known on-target and potential off-target effects of PI3K inhibitors like this compound?
While this compound is designed for high selectivity, all kinase inhibitors have the potential for both on-target and off-target effects.
-
On-target effects are a direct consequence of PI3K pathway inhibition. Given the central role of PI3K in normal physiology, especially in glucose metabolism and immune cell function, on-target toxicities are common.[6][7] For instance, inhibition of the PI3Kα isoform is often associated with hyperglycemia, while inhibition of PI3Kδ can lead to immune-related side effects like colitis and pneumonitis.[6][8]
-
Off-target effects arise from the inhibitor binding to other kinases or proteins that are not the intended target. These interactions can lead to unexpected cellular responses and toxicities. The extent of off-target activity is a critical aspect of an inhibitor's safety profile and is typically assessed through comprehensive kinase profiling.[9][10]
Q3: How can I assess the selectivity of this compound in my experimental system?
Assessing the selectivity of this compound is crucial for interpreting experimental results accurately. Several methods can be employed:
-
Kinome Scanning: This is a broad, in vitro screen where the inhibitor is tested against a large panel of kinases (often hundreds) to identify potential off-target interactions. The results are typically reported as the percentage of inhibition at a specific concentration or as IC50/Ki values for the "hit" kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of PI3K (e.g., phospho-AKT, phospho-S6K) and of potential off-target pathways. A selective inhibitor should primarily reduce phosphorylation in the PI3K pathway.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Symptoms:
-
Greater-than-expected cytotoxicity in cell lines that are not predicted to be sensitive to PI3K inhibition.
-
Lack of a clear dose-response relationship.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a kinome scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 2. Consult off-target databases: Check publicly available databases for known off-target activities of similar chemical scaffolds. 3. Validate off-target hits: Use orthogonal assays, such as cellular thermal shift assays or specific functional assays for the identified off-target kinases, to confirm engagement in your cellular model. |
| Cell line misidentification or contamination | 1. Authenticate cell lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines. 2. Test for mycoplasma contamination: Regularly screen cell cultures for mycoplasma, which can alter cellular responses to drugs. |
| Experimental artifact | 1. Review experimental protocol: Ensure accurate dilutions, appropriate controls (vehicle-only), and consistent cell seeding densities. 2. Use an alternative viability assay: Confirm results with a different method (e.g., if using an MTT assay, try a crystal violet or trypan blue exclusion assay). |
Issue 2: Inconsistent Downstream Signaling Inhibition
Symptoms:
-
Variable or incomplete inhibition of AKT phosphorylation (at Ser473 and/or Thr308) despite using a concentration of this compound that should be effective.
-
Activation of compensatory signaling pathways.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Feedback loop activation | 1. Time-course experiment: Analyze p-AKT levels at different time points after treatment. Inhibition may be transient, followed by a rebound due to feedback mechanisms. 2. Co-inhibition studies: Combine this compound with inhibitors of other pathways that may be activated as a compensatory response (e.g., MEK or mTOR inhibitors).[5] |
| Suboptimal experimental conditions | 1. Optimize serum concentration: High serum concentrations in cell culture media can contain growth factors that strongly activate the PI3K pathway, potentially overcoming the inhibitory effect. Perform experiments in reduced serum conditions. 2. Check inhibitor stability: Ensure this compound is properly stored and that the stock solution is not degraded. |
| Cellular context-dependent signaling | 1. Characterize your cell model: Determine the mutational status of key genes in the PI3K pathway (e.g., PIK3CA, PTEN).[11] The genetic background can significantly influence the response to PI3K inhibitors. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (e.g., DMSO) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a PI3K Inhibitor
This table illustrates a hypothetical kinase selectivity profile for a PI3K inhibitor, with data presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity). Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 25 |
| PI3Kδ | 10 |
| PI3Kγ | 50 |
| mTOR | 150 |
| DNA-PK | >1000 |
| ATM | >1000 |
| ATR | >1000 |
| MEK1 | >1000 |
| ERK2 | >1000 |
Data are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PI3K-IN-47 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-47, a potent bivalent PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent bivalent inhibitor of the phosphoinositide 3-kinase (PI3K) family. It exerts its effects by binding to and inhibiting the activity of PI3K isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell cycle, proliferation, survival, and growth.[1] Dysregulation of this pathway is a hallmark of many cancers, making PI3K inhibitors like this compound valuable tools for cancer research.
Q2: In which research applications can I use this compound?
This compound is primarily used in cancer research to study the effects of PI3K pathway inhibition on various cellular processes. Common applications include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and anti-proliferative effects of PI3K inhibition on cancer cell lines.
-
Western Blotting: To analyze the phosphorylation status of downstream targets in the PI3K/AKT/mTOR pathway, such as AKT and S6 ribosomal protein, to confirm target engagement and pathway inhibition.
-
Cell Cycle Analysis: To investigate how this compound affects cell cycle progression, as it has been shown to induce G1 phase arrest.[1]
-
Colony Formation and Cell Migration Assays: To assess the impact of PI3K inhibition on the long-term proliferative capacity and migratory potential of cancer cells.[1]
Q3: How should I dissolve and store this compound?
For specific instructions, always refer to the manufacturer's data sheet that accompanied your product. However, as a general guideline for many PI3K inhibitors, a stock solution can be prepared in an organic solvent like DMSO. For in vivo applications, further dilution in appropriate vehicles such as saline, PEG300, and Tween-80 may be necessary.[2] Stock solutions should be stored at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.
Q4: What are the known IC50 values for this compound?
This compound is a potent inhibitor with the following reported IC50 values against different PI3K isoforms:
-
PI3Kα: 0.44 nM
-
PI3Kβ: 7.18 nM
-
PI3Kγ: 13.92 nM
-
PI3Kδ: 22.83 nM[1]
IC50 values in specific cell lines can vary depending on the experimental conditions and the genetic background of the cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Experimental Variability and Inconsistent Results
Problem: I am observing high variability in my results between experiments.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inconsistent Drug Preparation | Always prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Cell Line Instability | Use cells with a low passage number and regularly perform cell line authentication. Genetic drift in cancer cell lines can alter their sensitivity to inhibitors. |
| Variations in Cell Density | Seed cells at a consistent density for all experiments. Over-confluent or sparsely seeded cells can respond differently to treatment. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for drug treatment and subsequent assays. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Western Blotting Issues
Problem: I am not seeing a decrease in the phosphorylation of AKT or other downstream targets after treating with this compound.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| Short Treatment Duration | Optimize the treatment time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal duration for observing pathway inhibition. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation. Keep samples on ice at all times.[3][4] |
| Feedback Loop Activation | Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways (e.g., MAPK/ERK pathway), which can reactivate downstream targets.[5][6] Consider co-treatment with an inhibitor of the compensatory pathway. |
| Antibody Issues | Use a high-quality, validated phospho-specific antibody. Always include a total protein antibody for your target as a loading control.[4][7] |
| Blocking Buffer | Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein, which can lead to high background. Use Bovine Serum Albumin (BSA) instead.[8] |
| Wash Buffers | Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as phosphate ions can interfere with the binding of some phospho-specific antibodies.[7][8] |
Cell Viability Assay Issues
Problem: My cell viability results are not consistent or do not correlate with my Western blot data.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Assay Type | The choice of viability assay can influence the results. MTT and MTS assays measure metabolic activity, which may not always directly correlate with cell death. Consider using an assay that measures cell membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity) in parallel. |
| Inhibitor's Effect on Metabolism | PI3K inhibitors can directly affect cellular metabolism, which might interfere with the readout of metabolic assays like MTT. It is crucial to include proper vehicle controls. |
| Incubation Time with Assay Reagent | Optimize the incubation time for your specific cell viability reagent as recommended by the manufacturer. |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to inaccurate results. |
| Drug-Reagent Interaction | In rare cases, the inhibitor might directly interact with the assay reagent. To test for this, perform the assay in a cell-free system with the inhibitor and the reagent. |
Off-Target Effects
Problem: I am observing unexpected cellular phenotypes that may not be related to PI3K inhibition.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inhibition of Other Kinases | While this compound is potent, high concentrations may lead to the inhibition of other kinases. Use the lowest effective concentration determined from your dose-response experiments. |
| Activation of Compensatory Pathways | As mentioned, blocking the PI3K pathway can lead to the upregulation of other signaling pathways.[5] This is an on-target effect of PI3K inhibition but can lead to unexpected phenotypes. Analyze key nodes of other major signaling pathways (e.g., MAPK, STAT) by Western blot. |
| Cellular Context | The cellular response to PI3K inhibition can be highly context-dependent, varying between different cell lines and their specific genetic backgrounds. |
Data Presentation
Table 1: IC50 Values of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.44 |
| PI3Kβ | 7.18 |
| PI3Kγ | 13.92 |
| PI3Kδ | 22.83 |
| Data from MedChemExpress.[1] |
Experimental Protocols
Detailed Methodology: Western Blotting for PI3K Pathway Activation
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST as recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Detailed Methodology: Cell Viability Assay (MTT)
This protocol is a general guideline and may require optimization.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
preventing PI3K-IN-47 precipitation in media
Welcome to the technical support center for PI3K-IN-47. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of compound precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 27, is a potent bivalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] It demonstrates high potency against PI3Kα and also inhibits PI3Kβ, PI3Kγ, and PI3Kδ isoforms.[1][2][3] By inhibiting PI3K, this compound blocks the conversion of PIP2 to PIP3, a critical step in the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a hallmark of many cancers, making PI3K inhibitors like this compound valuable tools for cancer research.[5]
Q2: I am observing precipitation after adding this compound to my cell culture media. Why is this happening?
This compound is a hydrophobic molecule, and like many small molecule kinase inhibitors, it has low solubility in aqueous solutions such as cell culture media.[6][7] These compounds are often initially dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this DMSO stock is diluted into the aqueous environment of the cell culture media, the inhibitor can crash out of solution, leading to the observed precipitation. This is a common issue with hydrophobic compounds.[7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing stock solutions of hydrophobic inhibitors like this compound is high-purity, anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO to avoid moisture contamination, which can compromise the stability and solubility of the compound.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, the optimal concentration can vary between cell types. It is always recommended to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO that is used in your experimental conditions to assess any potential effects on cell viability and function. For sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. The compound's stability is likely to be much lower in aqueous media compared to a DMSO stock solution. For best results, prepare fresh dilutions of the inhibitor in your culture media for each experiment from a frozen DMSO stock.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. The following guide provides a systematic approach to troubleshooting and preventing this issue.
Initial Checks and Best Practices
-
Inspect Your DMSO Stock: Ensure your DMSO is anhydrous and of high purity. If the stock has been opened multiple times, consider using a fresh vial.
-
Proper Dissolution of Stock: Before use, ensure your this compound stock solution is fully dissolved. Gently warm the vial to room temperature and vortex briefly.
-
Vehicle Control: Always include a DMSO-only control in your experiments to assess the effect of the solvent on your cells at the final concentration used.
Troubleshooting Workflow
If you are still observing precipitation, follow this workflow:
Caption: Troubleshooting workflow for preventing this compound precipitation.
Quantitative Data Summary: Impact of Solvent and Concentration
The following table provides a generalized overview of how different solvent conditions can impact the solubility of a typical hydrophobic inhibitor. Note: Specific values for this compound are not publicly available; this table is for illustrative purposes.
| Stock Conc. (in DMSO) | Intermediate Dilution (in DMSO) | Final Conc. in Media | Final DMSO % | Expected Observation | Recommendation |
| 10 mM | None | 10 µM | 0.1% | Minimal to no precipitation | Recommended for most cell lines |
| 10 mM | None | 50 µM | 0.5% | Potential for some precipitation | Use with caution; check for DMSO toxicity |
| 50 mM | None | 10 µM | 0.02% | Minimal to no precipitation | Good for sensitive cell lines |
| 50 mM | 1:10 (5 mM) | 50 µM | 0.1% | Reduced precipitation risk | Recommended for higher final concentrations |
| 50 mM | None | 50 µM | 1.0% | High risk of precipitation and cell toxicity | Not recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a working solution of this compound to minimize precipitation.
-
Prepare a Concentrated Stock Solution:
-
Dissolve the lyophilized this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Perform Serial Dilutions (if necessary):
-
If your final desired concentration in media is high, it is advisable to first make an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture media to 37°C.
-
While gently vortexing the media, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the media. This rapid mixing helps to disperse the inhibitor and prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the media should ideally be below 0.5%.
-
-
Visual Inspection:
-
After preparing the working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
-
PI3K Signaling Pathway
The diagram below illustrates the central role of PI3K in the signaling cascade that is targeted by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. InvivoChem [invivochem.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing PI3K-IN-47 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PI3K-IN-47 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its isoform selectivity?
This compound is a potent bivalent phosphoinositide 3-kinase (PI3K) inhibitor. It exhibits selectivity for different PI3K isoforms, with the highest potency against PI3Kα. This isoform is frequently mutated in cancer but also plays a crucial role in normal physiological processes, including glucose metabolism.[1][2]
Q2: I am observing significant cytotoxicity in my normal cell line after treatment with this compound. Is this expected?
Yes, on-target toxicity with PI3K inhibitors, particularly those targeting the α-isoform, is a known phenomenon.[1][3] The PI3K/AKT/mTOR signaling pathway is essential for the survival, proliferation, and metabolism of normal cells.[4][5] Inhibition of this pathway can lead to decreased cell viability even in non-cancerous cells. The extent of cytotoxicity can depend on the cell type and their reliance on the PI3Kα signaling pathway.
Q3: What are the common morphological changes I might observe in normal cells treated with this compound?
Observed changes can include reduced cell proliferation (cytostatic effects), changes in cell shape, detachment from the culture surface, and signs of apoptosis such as membrane blebbing and cell shrinkage. Inhibition of PI3K in cancer cells is more commonly cytostatic rather than directly cytotoxic.
Q4: How can I differentiate between apoptosis and necrosis in my cytotoxicity assay?
An Annexin V and Propidium Iodide (PI) staining assay analyzed by flow cytometry is a standard method to distinguish between these two forms of cell death. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and live cells will be negative for both.
Q5: Are there ways to mitigate the cytotoxicity of this compound in my normal cell cultures while still achieving the desired effect in my cancer cell model?
This can be challenging due to the on-target nature of the toxicity. However, you could explore:
-
Dose-response studies: Determine the lowest effective concentration in your cancer cells that has a minimal impact on your normal cells.
-
Intermittent dosing: Some studies suggest that intermittent exposure to PI3K inhibitors may have a better safety profile than continuous treatment.[6]
-
Co-culture models: If experimentally relevant, co-culture systems of normal and cancerous cells might provide a more physiologically relevant context to assess differential cytotoxicity.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High background in MTT/LDH assay | - Contamination of cell culture. - Issues with the assay reagent. - Phenol red in the medium interfering with colorimetric readings. | - Check for microbial contamination. - Use fresh assay reagents and validate with positive/negative controls. - Use phenol red-free medium for the assay incubation period. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Inconsistent incubation times. - this compound degradation. | - Ensure accurate and consistent cell counting and seeding. - Standardize all incubation times precisely. - Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| No cytotoxicity observed in a sensitive cancer cell line | - Inactive this compound. - Incorrect concentration used. - Cell line has developed resistance. | - Verify the activity of the compound on a known sensitive cell line. - Confirm the calculations for your dilutions. - Check the literature for known resistance mechanisms in your cell line. |
| Unexpectedly high cytotoxicity in a supposedly resistant normal cell line | - Off-target effects of this compound. - The "normal" cell line may have some underlying mutations or dependencies. - High concentration of the inhibitor used. | - Review the literature for any known off-target activities of this compound. - Characterize your normal cell line to ensure it is behaving as expected. - Perform a wide-range dose-response curve to identify a non-toxic concentration range. |
Quantitative Data
Table 1: Isoform Selectivity of this compound (Enzymatic Assay)
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.44 |
| PI3Kβ | 7.18 |
| PI3Kγ | 13.92 |
| PI3Kδ | 22.83 |
Data from MedChemExpress.
Table 2: Example Cytotoxicity Data (IC50) of a PI3Kα Inhibitor
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Human Colon Cancer (PIK3CA mutant) | 12.14[7] |
| Normal Human Fibroblasts | Normal Connective Tissue | > 50 (Hypothetical) |
Note: Specific cytotoxicity data for this compound in normal cell lines is not currently available in the public domain. The data for HCT116 is for a different selective PI3Kα inhibitor and the value for Normal Human Fibroblasts is hypothetical to illustrate the expected lower potency in non-cancerous cells.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well plate
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well plate or culture tubes
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
- 2. AI Drug Discovery Spotlight: Mutant-Selective PI3K-alpha Inhibitors | Solt DB [living.tech]
- 3. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: PI3K-IN-47 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-47, with a focus on optimizing dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, bivalent inhibitor of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2] In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[3][4][5] this compound works by binding to the kinase domain of PI3K isoforms, blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This inhibition prevents the downstream activation of Akt and mTOR, leading to cell cycle arrest and reduced cell migration.[7]
Q2: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C for long-term stability.[5][9] When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to minimize off-target effects on cells.[10]
Q3: Which cell lines are suitable for testing this compound?
The choice of cell line will depend on your research question. Cell lines with known mutations that activate the PI3K pathway, such as PIK3CA mutations (e.g., MCF-7, T47D) or PTEN loss (e.g., U87MG), are often sensitive to PI3K inhibitors.[3][9] It is advisable to screen a panel of cell lines to determine their relative sensitivity to this compound.
Q4: What is a typical concentration range to use for a dose-response curve with this compound?
Based on its potent IC50 values (see Table 1), a good starting point for a dose-response curve would be a wide range of concentrations spanning several orders of magnitude, from picomolar to micromolar. A typical 10-point dose-response curve might start at 10 µM and use serial dilutions (e.g., 1:3 or 1:5) down to the low nanomolar or picomolar range.
Q5: How is the IC50 value calculated and what does it represent?
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which the response (e.g., cell viability or kinase activity) is reduced by 50%.[11] To calculate the IC50, you will need to generate a dose-response curve by plotting the inhibitor concentration (on a logarithmic scale) against the measured response.[12][13] The data is then fitted to a non-linear regression model, typically a sigmoidal dose-response curve (variable slope), using software like GraphPad Prism.[6][14] The IC50 value is a key parameter derived from this curve and is a measure of the inhibitor's potency.[11]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or pipetting errors.
-
Troubleshooting Tip: Ensure your cells are in a single-cell suspension before seeding. Avoid using the outer wells of the microplate as they are more prone to evaporation. Use a multichannel pipette for adding reagents and be consistent with your technique.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Troubleshooting Tip: Visually inspect your highest concentration wells for any precipitate. If precipitation is observed, you may need to adjust your dilution scheme or use a lower starting concentration. Pre-warming the stock solution and culture medium to 37°C before dilution can sometimes help.[8]
-
Issue 2: My dose-response curve is not sigmoidal (e.g., it's flat or has an irregular shape).
-
Possible Cause: The concentration range tested is not appropriate.
-
Troubleshooting Tip: If the curve is flat at the top, your highest concentration is not high enough to induce a maximal response. If it's flat at the bottom, your lowest concentration is already causing maximal inhibition. Expand your concentration range in both directions.
-
-
Possible Cause: The inhibitor is not stable in the cell culture medium over the duration of the experiment.
-
Troubleshooting Tip: Consider reducing the incubation time or refreshing the medium with freshly diluted inhibitor during the experiment.
-
-
Possible Cause: The chosen cell line is resistant to this compound.
-
Troubleshooting Tip: Confirm the activation status of the PI3K pathway in your cell line (e.g., by checking for PIK3CA mutations or PTEN expression). Consider testing a different cell line known to be sensitive to PI3K inhibition.
-
Issue 3: I am not seeing inhibition of Akt phosphorylation (p-Akt) by Western blot, even at high concentrations of this compound.
-
Possible Cause: The antibody for p-Akt is not working correctly.
-
Troubleshooting Tip: Include a positive control (e.g., cells treated with a growth factor like insulin or EGF to stimulate the PI3K pathway) and a negative control (e.g., cells treated with a known, potent PI3K inhibitor like wortmannin) in your Western blot experiment.
-
-
Possible Cause: The timing of cell lysis after treatment is not optimal.
-
Troubleshooting Tip: The inhibition of Akt phosphorylation is often a rapid event. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal time point for observing maximum inhibition of p-Akt.
-
-
Possible Cause: Compensatory signaling pathways are activated.
-
Troubleshooting Tip: Inhibition of the PI3K pathway can sometimes lead to the activation of other signaling pathways (e.g., the MAPK/ERK pathway) that can provide survival signals to the cells.[2] You may need to investigate other signaling pathways in your model system.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PI3Kα | 0.44 |
| PI3Kβ | 7.18 |
| PI3Kγ | 13.92 |
| PI3Kδ | 22.83 |
Data sourced from MedChemExpress.[7]
Experimental Protocols
Detailed Methodology for a Cell-Based Dose-Response Assay
This protocol describes a typical workflow for determining the IC50 of this compound using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the medium from the cell plate and add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. towardsdatascience.com [towardsdatascience.com]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. google.com [google.com]
minimizing PI3K-IN-47 off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target kinase activity of PI3K-IN-47.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K family of lipid kinases plays a crucial role in regulating cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3][4][5][6] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[1][5][6][7][8] this compound is intended to selectively inhibit one or more isoforms of the Class I PI3K family (p110α, p110β, p110δ, p110γ).
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug or inhibitor binds to and modulates the activity of proteins other than its intended target.[9] With over 500 protein kinases in the human kinome, many of which share structural similarities in their ATP-binding pockets, achieving absolute selectivity can be challenging.[10][11][12] These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[13][14] Minimizing off-target activity is therefore critical for both basic research and drug development.[9]
Q3: How can I determine the selectivity profile of my batch of this compound?
The most effective method to determine the selectivity of a kinase inhibitor is through comprehensive kinase profiling.[15] This typically involves screening the inhibitor against a large panel of purified kinases (e.g., a "kinome scan") to measure its inhibitory activity (IC50 or Ki values) against a wide array of kinases.[10][11][15][16] Several commercial services offer such profiling assays. This approach provides a quantitative measure of the inhibitor's selectivity and identifies potential off-target kinases.[15]
Q4: I am observing unexpected cellular phenotypes that don't seem to be related to PI3K inhibition. Could this be due to off-target effects?
Yes, unexpected phenotypes are a common indicator of off-target activity. If the observed cellular response is inconsistent with the known functions of the PI3K pathway, it is prudent to investigate potential off-target effects. A crucial first step is to perform a control experiment with a structurally unrelated PI3K inhibitor that has a different off-target profile. If the phenotype persists with the alternative inhibitor, it is more likely to be a consequence of PI3K inhibition. Conversely, if the phenotype is unique to this compound, it is likely due to its specific off-target activities.
Q5: What is the difference between on-target and off-target toxicity?
On-target toxicity arises from the inhibition of the intended target (in this case, PI3K) in normal, non-diseased tissues where the target plays a physiological role.[3] For example, since PI3Kα is involved in glucose metabolism, its inhibition can lead to hyperglycemia.[17] Off-target toxicity, on the other hand, is caused by the inhibitor's interaction with unintended molecular targets. Both types of toxicity can limit the therapeutic window of an inhibitor.[3]
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Assay Variability | Ensure consistent assay conditions, including ATP concentration, enzyme and substrate concentrations, and incubation times.[18][19] Use a known positive control inhibitor to validate assay performance.[10] |
| Cell Line Heterogeneity | Perform regular cell line authentication and mycoplasma testing. Genetic drift in cultured cells can alter signaling pathways and drug responses. |
| Off-Target Effects | Use the lowest effective concentration of this compound to minimize off-target activity. Confirm key findings using a second, structurally distinct PI3K inhibitor. |
Issue 2: High cellular toxicity observed at concentrations required for PI3K inhibition.
| Possible Cause | Troubleshooting Step |
| Potent Off-Target Activity | Consult the selectivity profile of this compound to identify any off-target kinases that might be mediating the toxic effects. If the off-target is known to be involved in cell survival pathways, this is a likely cause. |
| On-Target Toxicity in the Specific Cell Line | Some cell lines may be particularly sensitive to the inhibition of the PI3K pathway itself. Assess the viability of a panel of cell lines with varying dependencies on PI3K signaling. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity data for this compound against its primary targets and a selection of potential off-target kinases. This data is for illustrative purposes to demonstrate a typical selectivity profile.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| PI3Kα (p110α) | 10 | - |
| PI3Kβ (p110β) | 50 | 5 |
| PI3Kδ (p110δ) | 25 | 2.5 |
| PI3Kγ (p110γ) | 100 | 10 |
| mTOR | 500 | 50 |
| DNA-PK | >10,000 | >1000 |
| AKT1 | 2,500 | 250 |
| SRC | 800 | 80 |
| LCK | 1,200 | 120 |
| CDK2 | >10,000 | >1000 |
Note: Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for the primary target over the off-target kinase.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
This protocol outlines a general method for determining the concentration of this compound required to inhibit 50% of a target kinase's activity (IC50).
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)
-
ATP (at a concentration close to the Km for the specific kinase)[18]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Typically, a 10-point, 3-fold dilution series is used.
-
Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the purified kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase. Ensure the reaction is in the linear range.[18]
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (e.g., Western Blot for p-AKT)
This protocol assesses the ability of this compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a downstream effector, AKT.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., insulin, EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the phospho-AKT signal to total AKT and the loading control (e.g., β-actin).
-
Visualizations
References
- 1. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K – From the Bench to the Clinic and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-47 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using PI3K-IN-47. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
This compound Inhibitor Profile
This compound (also known as Compound 27) is a potent bivalent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Its inhibitory activity against the different isoforms is summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 0.44 |
| PI3Kβ | 7.18 |
| PI3Kγ | 13.92 |
| PI3Kδ | 22.83 |
PI3K Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a multitude of substrates, leading to the modulation of various cellular functions. A simplified diagram of this pathway is presented below.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
General Handling and Storage
Q1: How should I store and handle this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the stock solution at room temperature and vortex briefly.
In Vitro Kinase Assays
Q2: What is a good starting concentration range for this compound in an in vitro kinase assay?
A2: Based on the provided IC50 values, a good starting point for an in vitro kinase assay would be to perform a dose-response curve that brackets the IC50 values for the PI3K isoforms of interest. A typical range would be from 0.1 nM to 1 µM.
Q3: I am not seeing any inhibition in my kinase assay. What could be the problem?
A3:
-
Inactive Compound: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect Assay Conditions: Verify the concentrations of your kinase, substrate, and ATP. High ATP concentrations can compete with ATP-competitive inhibitors.
-
Enzyme Activity: Confirm that your PI3K enzyme is active using a known inhibitor as a positive control.
-
Assay Detection: Ensure that your detection method (e.g., ADP-Glo, HTRF) is working correctly and is within its linear range.
Cell-Based Assays
Q4: What is a general protocol for treating cells with this compound?
A4: The following is a general workflow for a cell-based assay with this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Q5: What concentration of this compound should I use for cell-based assays?
A5: The effective concentration in cell-based assays is typically higher than the in vitro IC50 due to factors like cell membrane permeability and protein binding. A good starting point is to perform a dose-response experiment from 1 nM to 10 µM to determine the EC50 for your specific cell line and assay.
Q6: I am observing high cell toxicity even at low concentrations of the inhibitor. What should I do?
A6:
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that you have a vehicle-only control.
-
Off-Target Effects: High concentrations of any inhibitor can lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response curve.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to PI3K inhibition. Consider using a less sensitive cell line for comparison or reducing the treatment duration.
Q7: My Western blot results for p-AKT are inconsistent after treatment with this compound. How can I troubleshoot this?
A7: Inconsistent p-AKT levels can be due to several factors. The following decision tree can help troubleshoot this issue.
Caption: Troubleshooting decision tree for inconsistent p-AKT Western blot results.
Experimental Protocols: Best Practices
Below are best-practice protocols for common assays used to characterize PI3K inhibitors. Note that these are general guidelines and should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (e.g., MTS/XTT)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Detection: Add the viability reagent (e.g., MTS or XTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the EC50.
Western Blotting for p-AKT
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. If desired, serum-starve the cells overnight. Treat with this compound at various concentrations for the desired time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: Treat the cells with a low concentration of this compound (typically at or below the EC50) and replace the medium with fresh inhibitor-containing medium every 2-3 days.
-
Incubation: Incubate the plates for 1-2 weeks until visible colonies form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies manually or using imaging software.
Cell Migration (Transwell) Assay
-
Insert Preparation: If performing an invasion assay, coat the Transwell inserts with a thin layer of Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours.
-
Analysis: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane.
-
Imaging and Quantification: Image the stained cells and count the number of migrated cells per field of view.
Validation & Comparative
A Comparative In Vitro Analysis of PI3K-IN-47 and Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the novel bivalent phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-47, with established pan-PI3K inhibitors. The following sections present a comprehensive overview of their biochemical potency, methodologies for key in vitro assays, and the signaling context of their mechanism of action.
Introduction to PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors are designed to block the activity of all Class I PI3K isoforms (α, β, γ, and δ), thereby shutting down this key survival pathway in cancer cells. This guide focuses on the in vitro characteristics of this compound in comparison to other widely studied pan-PI3K inhibitors.
Biochemical Potency: A Comparative Overview
The in vitro potency of PI3K inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays using purified recombinant PI3K isoforms. The data presented below, compiled from various sources, summarizes the IC50 values for this compound and other prominent pan-PI3K inhibitors.
Note: The following IC50 values were obtained from different studies and experimental systems. Direct comparison of absolute values should be made with caution, as variations in assay conditions can influence the results.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 0.44 | 7.18 | 13.92 | 22.83 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| ZSTK474 | 16 | 44 | 49 | 5 |
PI3K/Akt/mTOR Signaling Pathway
Pan-PI3K inhibitors act at the initial step of this critical signaling cascade. The following diagram illustrates the canonical PI3K pathway and the point of intervention for these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pan-PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are generalized protocols for key experiments used to characterize PI3K inhibitors.
In Vitro Kinase Assay (e.g., Adapta™ Universal Kinase Assay)
This assay quantifies the enzymatic activity of PI3K isoforms and the potency of inhibitors by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects ADP. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of ADP produced by the kinase reaction, the antibody binds the tracer, resulting in a high FRET signal. As the kinase produces ADP, the tracer is displaced from the antibody, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the specific PI3K isoform and the lipid substrate (e.g., PIP2) in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) at 4X the final concentration.
-
Prepare a 2X ATP solution.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the 3X detection mix (containing EDTA, Eu-anti-ADP antibody, and Alexa Fluor® 647-ADP tracer) to stop the reaction and initiate detection.
-
Incubate at room temperature for 30 minutes.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PI3K inhibitor.
-
Treat the cells with the inhibitor dilutions and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percent viability.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Western Blotting for PI3K Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt, providing a direct measure of target engagement in a cellular context.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the protein of interest (e.g., phospho-Akt (Ser473) and total Akt).
Protocol:
-
Cell Lysis:
-
Treat cells with the PI3K inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
-
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical in vitro workflow for the evaluation and comparison of PI3K inhibitors.
Caption: A generalized experimental workflow for the in vitro comparison of PI3K inhibitors.
Conclusion
This compound demonstrates potent in vitro activity against all Class I PI3K isoforms, with particularly high potency against PI3Kα. When compared to other well-characterized pan-PI3K inhibitors such as Buparlisib, Pictilisib, and ZSTK474, this compound exhibits a distinct inhibitory profile. The provided experimental protocols offer a framework for the rigorous in vitro evaluation and comparison of these and other PI3K inhibitors. Such comparative studies are essential for the rational selection and development of novel cancer therapeutics targeting the PI3K pathway.
Validating Target Engagement of PI3K Inhibitors in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a phosphoinositide 3-kinase (PI3K) inhibitor engages its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a framework for validating the target engagement of PI3K inhibitors, offering a comparison of methodologies and showcasing data for well-characterized inhibitors with varying isoform selectivities.
While the specific inhibitor "PI3K-IN-47" was requested, a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding its biochemical or cellular properties. Therefore, to fulfill the core requirements of this guide, we will focus on a selection of well-characterized and clinically relevant PI3K inhibitors as exemplars:
-
Alpelisib (BYL719): A highly selective p110α inhibitor.[1][2]
-
Copanlisib (BAY 80-6946): A pan-Class I PI3K inhibitor with potent activity against p110α and p110δ isoforms.[6][7][8]
This guide will detail the experimental approaches to validate target engagement for these, or any novel, PI3K inhibitor.
The PI3K Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[9] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a number of substrates, including mTOR and S6 kinase (S6K), to drive cellular responses.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Validation of Target Engagement
Validating that a PI3K inhibitor interacts with its intended target in cells can be approached through two main strategies: confirming direct physical binding and measuring the inhibition of downstream pathway signaling.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase the protein's stability, resulting in a higher denaturation temperature.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture cancer cells of interest to 80-90% confluency.
-
Treat cells with the PI3K inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target PI3K isoform in the soluble fraction by Western blotting using an isoform-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PI3K protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
-
Downstream Pathway Inhibition: Western Blotting for Phosphorylated Proteins
A complementary and widely used method to confirm target engagement is to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and p70 S6 Kinase (S6K). A potent and on-target PI3K inhibitor should lead to a dose-dependent decrease in the phosphorylation of these proteins.
-
Cell Culture and Treatment:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with a serial dilution of the PI3K inhibitor or vehicle control for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473), total AKT, phosphorylated p70 S6K (e.g., p-S6K Thr389), and total p70 S6K overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Plot the normalized phosphorylation levels as a function of the inhibitor concentration to determine the IC50 value for pathway inhibition.
-
Comparison of PI3K Inhibitors
The following tables summarize the biochemical and cellular activities of the selected PI3K inhibitors. This data provides a benchmark for comparing the potency and selectivity of a novel inhibitor like this compound.
Table 1: Biochemical IC50 Values of Selected PI3K Inhibitors
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Selectivity Profile |
| Alpelisib (BYL719) | 5[1][2] | 1200[2] | 250[2] | 290[2] | p110α selective |
| Idelalisib (CAL-101) | 8600[3] | 4000[3] | 2100[3] | 2.5[4][5] | p110δ selective |
| Copanlisib (BAY 80-6946) | 0.5[6][7][8] | 3.7[6][7][8] | 6.4[6][7][8] | 0.7[6][7][8] | Pan-Class I (p110α/δ potent) |
Table 2: Cellular IC50 Values of Selected PI3K Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Key Mutation(s) | Cellular Assay | IC50 (µM) |
| Alpelisib (BYL719) | KPL4 | HER2+, PIK3CA mut | Cell Growth | ~0.05[11] |
| HCC1954 | HER2+, PIK3CA mut | Cell Growth | ~0.5[11] | |
| Idelalisib (CAL-101) | Various | Not specified | Cell Viability | Geometric mean 70.4[12] |
| Copanlisib (BAY 80-6946) | KPL4 | HER2+, PIK3CA mut | p-AKT Inhibition | 0.0004-0.0006[13] |
| PC3 | PTEN null | p-AKT Inhibition | 0.0078-0.01[13] |
Logical Comparison of Inhibitor Profiles
The choice of a PI3K inhibitor for a specific research or therapeutic application depends on the desired selectivity profile.
Figure 3: Comparison of PI3K inhibitor selectivity and applications.
By employing the experimental strategies outlined in this guide and comparing the resulting data with the provided benchmarks for well-characterized inhibitors, researchers can confidently validate the cellular target engagement of novel PI3K inhibitors and make informed decisions for their continued development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug: Idelalisib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. copanlisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Selectivity Analysis of PI3K-IN-47 Against Other Kinase Families
Introduction: Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways governing cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3][4] PI3K-IN-47 is a potent and selective inhibitor of the PI3K pathway. This guide provides a comparative analysis of the selectivity of this compound against other kinase families, supported by experimental data and detailed protocols.
This compound Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. High selectivity for the intended target minimizes off-target effects and associated toxicities. The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases, including PI3K isoforms and other related and unrelated kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα | 1.8 | 1 |
| PI3Kβ | 35 | 19.4 |
| PI3Kδ | 89 | 49.4 |
| PI3Kγ | 152 | 84.4 |
| mTOR | >1000 | >555 |
| AKT1 | >1000 | >555 |
| PDK1 | >1000 | >555 |
| MEK1 | >1000 | >555 |
| ERK2 | >1000 | >555 |
| SRC | >1000 | >555 |
| LCK | >1000 | >555 |
Data presented is a representative compilation from publicly available sources and may vary based on specific experimental conditions.
As the data indicates, this compound demonstrates high potency against the PI3Kα isoform with an IC50 of 1.8 nM. It exhibits significant selectivity against other Class I PI3K isoforms (β, δ, and γ) and shows minimal activity against other key kinases in related signaling pathways such as mTOR, AKT, and the MAPK pathway (MEK1, ERK2). This high degree of selectivity suggests a favorable therapeutic window with a reduced likelihood of off-target toxicities.
PI3K Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical PI3K signaling pathway and the point of intervention for this compound.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The selectivity of this compound was determined using a combination of in vitro kinase assays. Below are the detailed methodologies for these key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (PI3Kα, β, δ, γ, mTOR, AKT1, PDK1, etc.)
-
Kinase-specific substrates (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Ks)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a solution containing the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
This assay assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To confirm the direct binding of this compound to PI3Kα in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for PI3Kα)
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein analysis (SDS-PAGE, Western blotting)
-
Antibodies against the target protein (e.g., anti-PI3Kα antibody)
Procedure:
-
Cell Treatment: Treat the cultured cells with either this compound or vehicle (DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis: Quantify the band intensities from the Western blot. The binding of this compound to PI3Kα will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.
Conclusion
The experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of PI3Kα. Its selectivity against other PI3K isoforms and unrelated kinases is a key attribute that predicts a lower potential for off-target effects. The detailed protocols provided herein offer a standardized framework for the evaluation of kinase inhibitor selectivity, ensuring reproducibility and comparability of data across different studies. This comprehensive analysis supports the continued investigation of this compound as a promising targeted therapy for cancers with a dysregulated PI3K pathway.
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PI3K Pathway Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA
In the landscape of cellular signaling research and drug development, the Phosphoinositide 3-kinase (PI3K) pathway is a critical focal point due to its central role in cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Researchers seeking to probe the intricacies of the PI3K pathway or to validate potential drug targets commonly employ two powerful techniques: small molecule inhibitors and short interfering RNA (siRNA).
This guide provides a comprehensive comparison of these two methodologies, using a representative PI3K inhibitor, analogous to compounds like PI3K-IN-47, and siRNA targeting key components of the PI3K pathway. We will delve into the experimental data, detailed protocols, and the underlying mechanisms of action to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific research needs.
The PI3K/Akt Signaling Pathway: Points of Intervention
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its activator PDK1, leading to the phosphorylation and activation of Akt.[6][8] Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.[1][6] Small molecule inhibitors and siRNA intervene at different points in this pathway to block its signaling output.
Comparative Experimental Workflow
To objectively assess the effects of a PI3K inhibitor and siRNA, a parallel experimental workflow is crucial. This typically involves treating cultured cancer cells with the respective agents and measuring key downstream functional outcomes.
Quantitative Data Comparison
The following tables summarize representative data from studies comparing the effects of PI3K inhibitors (like LY294002, a well-characterized pan-PI3K inhibitor) and siRNA targeting PI3K subunits on various cellular processes.
Table 1: Effect on Downstream Signaling (Phospho-Akt Levels)
| Treatment | Target | Cell Line | Reduction in p-Akt Levels (%) | Reference |
| PI3K Inhibitor (LY294002) | PI3K enzyme activity | HeLa | ~70-80% | [9] |
| siRNA | p110β subunit | HeLa | ~60-70% | [9] |
| siRNA | p85α subunit | KM20 | Significant reduction | [10] |
| siRNA | p110α subunit | KM20 | Significant reduction | [10] |
Table 2: Effect on Cell Viability and Proliferation
| Treatment | Target | Cell Line | Inhibition of Cell Viability/Growth (%) | Time Point (hours) | Reference |
| PI3K Inhibitor (LY294002) | PI3K enzyme activity | HeLa | Substantial reduction | 48 | [9] |
| siRNA | p110β subunit | HeLa | Comparable to LY294002 | 48 | [9] |
| siRNA | p85α subunit | KM20 | ~40% | 144 | [10] |
| siRNA | p110α subunit | HT29 | ~35% | 144 | [10] |
| siRNA | PIK3CA (p110α) | HGC-27 | Obvious reduction | 48 | [11] |
Table 3: Effect on Apoptosis
| Treatment | Target | Cell Line | Increase in Apoptosis | Reference |
| siRNA | p85α subunit | KM20 | Significant increase | [10] |
| siRNA | p110α subunit | HT29 | Significant increase | [10] |
| PI3K Inhibitor (LY294002) | PI3K enzyme activity | Ovarian Cancer Cells | Significant increase | [12] |
Experimental Protocols
1. Cell Culture and PI3K Inhibitor Treatment
-
Cell Lines: HeLa, HT29, or KM20 cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well). After 24 hours, the medium is replaced with fresh medium containing the PI3K inhibitor (e.g., this compound at a predetermined optimal concentration) or vehicle control (e.g., DMSO). Cells are then incubated for the desired duration (e.g., 24-72 hours) before analysis.
2. siRNA Transfection
-
siRNA Design: Validated siRNA duplexes targeting specific PI3K subunits (e.g., p110α, p110β, p85α) and a non-targeting control siRNA are procured.[13]
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is used according to the manufacturer's instructions.
-
Procedure:
-
Cells are seeded to be 60-80% confluent at the time of transfection.
-
siRNA is diluted in serum-free medium.
-
The transfection reagent is diluted in a separate tube of serum-free medium and incubated for 5 minutes.
-
The diluted siRNA and transfection reagent are mixed and incubated for 20 minutes to allow complex formation.
-
The siRNA-lipid complex is added to the cells in fresh medium.
-
Cells are incubated for 48-144 hours to allow for protein knockdown before downstream analysis.[10]
-
3. Western Blot Analysis
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, specific PI3K subunits, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Cell Viability (MTT) Assay
-
Procedure:
-
Cells are seeded in 96-well plates and treated as described above.
-
At the end of the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
5. Apoptosis Assay (Caspase-3 Activity)
-
Procedure:
-
Cells are treated in 6-well plates.
-
After treatment, cells are harvested and lysed.
-
The lysate is incubated with a colorimetric or fluorometric caspase-3 substrate.
-
The cleavage of the substrate is measured using a spectrophotometer or fluorometer. An increase in signal indicates higher caspase-3 activity and thus, increased apoptosis.
-
Conclusion
Both small molecule inhibitors and siRNA are effective tools for interrogating the PI3K pathway, often yielding comparable functional outcomes such as reduced Akt phosphorylation and decreased cell proliferation.[9] The choice between these two powerful techniques depends on the specific experimental goals.
-
Small Molecule Inhibitors (e.g., this compound): These offer rapid, dose-dependent, and often reversible inhibition of enzyme activity. They are particularly useful for validating the pharmacological potential of targeting a specific kinase. However, off-target effects can be a concern and require careful validation.
-
siRNA-Mediated Knockdown: This approach provides high specificity by targeting the mRNA of a particular protein, leading to its depletion. This is invaluable for dissecting the role of a specific isoform or subunit within a protein complex.[11][12] The effects are typically slower to manifest and can be more long-lasting than those of a small molecule inhibitor.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. science.gov [science.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. BLOCK-iT™ RNAi Express [rnaidesigner.thermofisher.com]
- 8. Frontiers | The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function [frontiersin.org]
- 9. Functional studies of the PI(3)-kinase signalling pathway employing synthetic and expressed siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNAi knockdown of PIK3CA preferentially inhibits invasion of mutant PIK3CA cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Comparative Efficacy of PI3K Inhibition in PIK3CA Mutant vs. Wild-Type Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential response to Phosphoinositide 3-kinase (PI3K) inhibitors based on the mutational status of the PIK3CA gene is critical for advancing targeted cancer therapies. This guide provides an objective comparison of the efficacy of PI3K inhibitors in PIK3CA mutant versus wild-type cells, supported by experimental data and detailed protocols.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][2] The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers.[3][4] These mutations, often located at hotspot residues such as E542K, E545K, and H1047R, lead to constitutive activation of the PI3K pathway, driving tumorigenesis.[3][5] This has made the PI3K pathway a prime target for cancer drug development.
This guide will use the well-characterized PI3Kα-specific inhibitor, Alpelisib (BYL719), as a representative example to illustrate the comparative efficacy in cells with and without PIK3CA mutations.
Data Presentation: Quantitative Comparison
The efficacy of PI3K inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the comparative IC50 values of Alpelisib in various cancer cell lines with different PIK3CA mutational statuses.
| Cell Line | Cancer Type | PIK3CA Status | Alpelisib IC50 (µM) | Reference |
| C35 | Hemangiosarcoma | H1047R Mutant | 5.47 | [6] |
| Wild-Type (WT) | Hemangiosarcoma | Wild-Type | 21.93 | [6] |
| T47D | Breast Cancer | H1047R Mutant | ~1 | [7] |
| MCF7 | Breast Cancer | E545K Mutant | Data not available | [7] |
| MDA-MB-453 | Breast Cancer | H1047R Mutant | Data not available | [7] |
As the data indicates, cell lines harboring PIK3CA mutations, such as the C35 hemangiosarcoma line, exhibit significantly greater sensitivity to the PI3Kα inhibitor Alpelisib compared to their wild-type counterparts.[6]
Signaling Pathways & Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: PI3K signaling pathway in wild-type vs. mutant cells and the action of Alpelisib.
Caption: General experimental workflow for comparing PI3K inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used to assess the efficacy of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8]
Materials:
-
96-well plates
-
PIK3CA mutant and wild-type cell lines
-
Complete cell culture medium
-
PI3K inhibitor (e.g., Alpelisib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the PI3K inhibitor for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Western Blot Analysis
Western blotting is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6, which indicates pathway inhibition.[10]
Materials:
-
PIK3CA mutant and wild-type cell lines
-
PI3K inhibitor (e.g., Alpelisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the PI3K inhibitor for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The available data strongly indicates that cancer cells with activating mutations in PIK3CA are more sensitive to PI3K inhibitors, particularly those targeting the p110α isoform, as compared to their wild-type counterparts. This differential efficacy underscores the importance of patient stratification based on tumor genetics for the clinical application of these targeted therapies. The experimental protocols provided herein offer a standardized approach for researchers to further investigate the nuances of PI3K inhibitor efficacy in various cellular contexts.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIK3CA Gene Mutations in Solid Malignancies: Association with Clinicopathological Parameters and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIK3CA somatic mutations in breast cancer: Mechanistic insights from Langevin dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Structure and Dynamics of the PIK3CA Wild-Type and H1047R Oncogenic Mutant | PLOS Computational Biology [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. PIK3CA mutation fortifies molecular determinants for immune signaling in vascular cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK 4/6 inhibitors sensitize PIK3CA Mutant Breast Cancer to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PI3K Inhibitors: The Selective Alpha Inhibitor Alpelisib versus the Pan-Inhibitor PI3K-IN-47
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Consequently, targeting PI3K has become a key strategy in cancer therapy. This guide provides a comparative analysis of two distinct PI3K inhibitors: alpelisib (a selective PI3Kα inhibitor) and PI3K-IN-47 (a representative pan-PI3K inhibitor). This comparison aims to highlight the differences in their biochemical activity, cellular effects, and in vivo efficacy, supported by experimental data and detailed protocols.
Disclaimer: As of the latest update, "this compound" is not a publicly documented investigational or approved drug. For the purpose of this guide, this compound is presented as a representative pan-PI3K inhibitor, with its characteristics compiled from publicly available data on various pan-PI3K inhibitors to illustrate the properties of this class of drugs in comparison to the isoform-selective inhibitor, alpelisib.
Mechanism of Action and Pathway Overview
Both alpelisib and this compound target the PI3K enzyme, but with different specificities. Alpelisib is a potent and selective inhibitor of the p110α isoform of PI3K, which is frequently mutated in various cancers.[1][2] In contrast, pan-PI3K inhibitors like this compound are designed to inhibit multiple Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This broader inhibition can affect a wider range of cellular processes but may also lead to different efficacy and toxicity profiles.
The PI3K signaling pathway is activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell proliferation, survival, and metabolism.
Data Presentation
Table 1: Comparative Biochemical Activity
| Parameter | Alpelisib | This compound (Representative) |
| Target(s) | PI3Kα | Pan-Class I PI3K (α, β, δ, γ) |
| IC50 (p110α) | 5 nM[1][2] | 1-10 nM |
| IC50 (p110β) | 1200 nM[1] | 10-50 nM |
| IC50 (p110δ) | 290 nM[1] | 10-50 nM |
| IC50 (p110γ) | 250 nM[1] | 20-100 nM |
Table 2: Comparative Cellular Activity
| Parameter | Alpelisib | This compound (Representative) |
| Cell Lines Tested | Breast cancer cell lines (e.g., SKBR-3, T47D, MCF7)[1][3] | Various cancer cell lines (e.g., breast, lung, glioblastoma) |
| Effect on Cell Proliferation (IC50) | Potent inhibition in PIK3CA-mutant lines (e.g., T47D, MCF7)[3] | Broad inhibition across multiple cell lines |
| Effect on p-AKT Levels | Dose-dependent reduction in p-AKT[4] | Dose-dependent reduction in p-AKT |
Table 3: Comparative In Vivo Efficacy
| Parameter | Alpelisib | This compound (Representative) |
| Xenograft Models | Breast cancer (e.g., MCF7, KPL1)[4], Neuroblastoma (KELLY)[5] | Various solid tumors |
| Dosing Regimen | 25-50 mg/kg, oral, daily[5][6] | Varies depending on the specific compound |
| Tumor Growth Inhibition | Significant tumor growth inhibition, particularly in PIK3CA-mutant models[4][7] | Broad anti-tumor activity |
Experimental Protocols
PI3K Kinase Activity Assay
This protocol describes a common method to determine the in vitro potency of inhibitors against PI3K isoforms.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (alpelisib or this compound). Prepare a reaction buffer containing MgCl2, DTT, and other necessary components.
-
Enzyme and Inhibitor Incubation: Add the recombinant PI3K enzyme to a microplate well followed by the addition of the inhibitor at various concentrations. Incubate for a specified time to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding the lipid substrate (e.g., PIP2) and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: The amount of PIP3 produced or ADP generated is quantified using a detection reagent. For instance, the ADP-Glo™ Kinase Assay measures ADP formation through a luminescent signal.[8][9]
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of PI3K inhibitors on cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of alpelisib or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus inhibitor concentration to determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells to a suitable confluency and treat with alpelisib, this compound, or vehicle control for a defined period.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AKT Ser473, total AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Conclusion
The choice between a selective PI3Kα inhibitor like alpelisib and a pan-PI3K inhibitor such as the representative this compound depends on the specific therapeutic context. Alpelisib's selectivity for the p110α isoform makes it particularly effective in cancers with PIK3CA mutations, a common oncogenic driver.[10] This targeted approach may offer a better therapeutic window with a more manageable side-effect profile. Pan-PI3K inhibitors, by targeting multiple isoforms, may have broader anti-tumor activity in cancers where multiple PI3K isoforms contribute to tumorigenesis. However, this broader activity can also lead to increased on-target toxicities. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these and other PI3K inhibitors, enabling researchers to make informed decisions in the drug development process.
References
- 1. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 8. PI3K (p120γ) Protocol [promega.com]
- 9. promega.es [promega.es]
- 10. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the Anti-Tumor Efficacy of Buparlisib (pan-PI3K) and Alpelisib (PI3Kα-selective)
An important note for the reader: Initial searches for the compound "PI3K-IN-47" did not yield any publicly available information. It is possible that this is an internal designation for a compound not yet in the public domain, a novel agent with limited data, or a typographical error.
To fulfill the spirit of the request for a comprehensive comparison guide on the anti-tumor effects of a PI3K inhibitor, this report will focus on Buparlisib (BKM120) , a well-characterized pan-PI3K inhibitor, and compare its activity with Alpelisib (BYL719) , an isoform-selective PI3Kα inhibitor. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of the differential effects of these two classes of PI3K inhibitors in various preclinical models.
This guide provides a comparative overview of the anti-tumor effects of the pan-PI3K inhibitor Buparlisib and the PI3Kα-selective inhibitor Alpelisib in various cancer models. The data presented is collated from multiple preclinical studies to offer a comprehensive resource for evaluating these targeted therapies.
In Vitro Anti-Tumor Activity
The following table summarizes the in vitro efficacy of Buparlisib and Alpelisib across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| Buparlisib (BKM120) | Pan-Class I PI3K (α, β, γ, δ) | MCF-7 | Breast Cancer | ~50 (Growth Inhibition) | Potent inhibition of proliferation in PIK3CA-mutant cells.[1] |
| PC-3 | Prostate Cancer | Not Specified | Inhibition of cell proliferation and induction of apoptosis. | ||
| A549 | Lung Cancer | Not Specified | Induces G1 phase arrest.[1] | ||
| Pediatric Sarcomas | Sarcoma | Not Specified | Inhibited Akt activation and induced apoptosis within 24 hours.[2][3][4] | ||
| Alpelisib (BYL719) | PI3Kα | MCF-7 | Breast Cancer | 225 (Viability) | Dose-dependent inhibition of cell viability.[5] |
| T47D | Breast Cancer | 3055 (Viability) | Dose-dependent inhibition of cell viability.[5] | ||
| HCC1954 | Breast Cancer | Not Specified | Dose-dependent growth inhibition and enhanced efficacy of anti-HER2 therapies.[6][7] | ||
| Various Solid Tumors | Multiple | 4.6 (p110α) | Highly selective for p110α isoform.[8][9] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
The anti-tumor activity of Buparlisib and Alpelisib has been validated in various in vivo xenograft models. The following table summarizes key findings from these studies.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Buparlisib (BKM120) | Patient-Derived GBM | Glioblastoma | Not Specified | Significant | Prolonged survival in nude rats and suppressed tumor growth.[10] |
| SUM149 | Inflammatory Breast Cancer | 25 mg/kg, i.p., 5 days on/2 off | Significant | Inhibited tumor growth.[11] | |
| NCI-H460-luc2 | Lung Cancer | Not Specified | Significant | Induced apoptosis in tumor tissues.[1][12] | |
| Chordoma PDX | Chordoma | Not Specified | Significant | Demonstrated strong growth inhibitory effects.[13] | |
| Alpelisib (BYL719) | HCC1954 | Breast Cancer | Not Specified | Significant | Delayed tumor growth.[6][7] |
| MCF7 & HCC1500 | Breast Cancer | 30 mg/kg + fulvestrant | Sustained Regression | Overcame acquired resistance to CDK-4/6 inhibitors.[14] | |
| DAOY | Medulloblastoma | 50 mg/kg, oral gavage | Moderate | Reduced tumor growth.[15] | |
| KELLY | Neuroblastoma | 30 mg/kg, daily, oral gavage | Significant | Suppressed neuroblastoma xenograft growth.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-tumor effects of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the PI3K inhibitor (e.g., Buparlisib or Alpelisib) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][7]
Western Blot Analysis for PI3K Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.[17][18][19][20]
-
Protein Extraction: Treat cells with the PI3K inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[15][22]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the PI3K inhibitor (e.g., Buparlisib or Alpelisib) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[23]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K signaling pathway and points of inhibition.
Experimental Workflow for Evaluating PI3K Inhibitors
Caption: General workflow for preclinical evaluation of PI3K inhibitors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 6. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 7. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PI3K Inhibitors: PI3K-IN-47 and Taselisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: PI3K-IN-47 and taselisib (GDC-0032). The following sections present a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound and Taselisib
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.
Taselisib (GDC-0032) is a potent and selective inhibitor of Class I PI3K isoforms, with a particular emphasis on the p110α subunit, which is frequently mutated in various cancers.[1] Developed by Roche, it has undergone extensive pre-clinical and clinical evaluation.[1]
This compound is a bivalent PI3K inhibitor, also demonstrating potent inhibition of Class I PI3K isoforms. While less information is publicly available compared to taselisib, existing data indicates strong enzymatic inhibition.
Biochemical Activity: A Comparative Analysis
The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and taselisib against the four Class I PI3K isoforms.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | PI3Kα | 0.44 | - |
| PI3Kβ | 7.18 | - | |
| PI3Kγ | 13.92 | - | |
| PI3Kδ | 22.83 | - | |
| Taselisib | PI3Kα | - | 0.29 |
| PI3Kβ | - | 9.1 | |
| PI3Kγ | - | 0.97 | |
| PI3Kδ | - | 0.12 |
Data for this compound sourced from MedChemExpress. Data for Taselisib sourced from MedChemExpress and Selleck Chemicals.
Cellular Activity of Taselisib
The efficacy of a PI3K inhibitor in a cellular context is crucial for its therapeutic potential. The following table presents the half-maximal growth inhibitory concentration (IC50) of taselisib in various cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF7-neo/HER2 | Breast Cancer | Not Specified | 2.5 |
| HGC-27 | Gastric Cancer | Not Specified | - |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for PI3K-IN-47
Disclaimer: This document provides guidance on the proper disposal of PI3K-IN-47 based on available safety data and general laboratory chemical waste procedures. Researchers must consult their institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and compliant disposal protocols. All local, state, and federal regulations must be followed.
Immediate Safety and Hazard Information
This compound is a potent bivalent inhibitor of the phosphoinositide 3-kinases (PI3K) family.[1] Due to its biological activity and chemical properties, it must be handled with extreme caution. The primary hazards associated with compounds of this nature include high acute toxicity and significant environmental risk.
Based on safety data for analogous highly toxic research chemicals, this compound should be treated as a hazardous substance.
Hazard Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: GHS Classification for analogous compounds.
Given its high toxicity, this compound is classified as an acutely toxic chemical. This designation carries specific requirements for waste handling and disposal.[2]
Required Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or waste), the following PPE is mandatory:
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[3]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be managed through your institution's hazardous waste program.[5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [2][6]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated area in the lab, at or near the point of waste generation, for collecting hazardous waste.[2][7]
-
This area must be clearly marked and inspected weekly for any leaks or container degradation.[7]
Step 2: Segregate Waste Streams
-
Properly segregate waste to prevent dangerous reactions. Keep this compound waste separate from incompatible materials such as strong acids, bases, or oxidizing agents.[4][7]
-
Maintain separate, clearly labeled containers for solid and liquid waste.[8]
Step 3: Managing Solid Waste (Pure Compound, Contaminated PPE)
-
Container: Place all solid waste, including unused this compound powder, contaminated weigh boats, pipette tips, and gloves, into a designated solid chemical waste container. This should be a robust, sealable container, preferably plastic.[2]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents.
-
The relevant hazard pictograms (e.g., Skull and Crossbones, Environment).[8]
-
The date waste was first added.
-
-
Storage: Keep the container securely closed at all times, except when adding waste.[5][7] Store it in your designated SAA.
Step 4: Managing Liquid Waste (Solutions, Rinsate)
-
Container: Use a dedicated, compatible, and leak-proof container (e.g., a plastic carboy) for all liquid waste containing this compound.
-
Labeling: Label the liquid waste container with the same level of detail as the solid waste container, including the full chemical name, concentration, and solvent used (e.g., "this compound in DMSO").
-
Storage: Keep the container tightly capped and stored in secondary containment (such as a spill tray) within the SAA to prevent spills.
Step 5: Decontaminating Empty Containers
-
Because this compound is an acutely hazardous substance, empty containers that held it must be triple-rinsed before they can be disposed of as regular trash.[5]
-
Rinsing: Rinse the empty container three times with a solvent capable of removing the residue (e.g., the solvent used to make the original solution). Each rinse should use a volume of solvent equal to about 5% of the container's volume.[5]
-
Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous liquid waste. [5] Add the rinsate to your designated liquid waste container.
-
Final Disposal: Once triple-rinsed, deface or remove all original labels from the container, remove the cap, and dispose of it as regular laboratory glassware or trash.[5]
Step 6: Handling Spills
-
Evacuate and Alert: If a spill occurs, evacuate the immediate area and alert personnel nearby.
-
Assess and Clean: For minor spills within a fume hood, trained laboratory personnel may clean it up. Use a spill kit with appropriate absorbent materials.
-
Treat as Hazardous Waste: All materials used for spill cleanup (absorbent pads, contaminated PPE) must be collected and disposed of as solid hazardous waste.[5]
-
Major Spills: For any spill that cannot be safely managed by lab personnel, evacuate the area and contact your institution's EHS emergency line immediately.[5]
Step 7: Final Disposal
-
Once a waste container is full or has been accumulating for a set period (often 12 months, but check with your EHS), arrange for a pickup.[2][7]
-
Contact your institution's EHS or hazardous waste management office to schedule a collection.[2]
Experimental Context: The PI3K Signaling Pathway
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism.[9][10][11] The PI3K pathway is commonly hyperactivated in human cancers, making it a significant target for therapeutic drug development.[11][12] Inhibitors like this compound are valuable research tools for studying this pathway and developing new cancer treatments.
The diagram below illustrates a simplified view of the Class I PI3K signaling pathway, which is a primary focus of cancer research.
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Disposal Workflow Diagram
The following workflow provides a logical guide for managing waste generated from work with this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. PI3K/mTOR Inhibitor-2|1848242-58-9|MSDS [dcchemicals.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Structural insights into the interaction of three Y-shaped ligands with PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
Navigating the Safe Handling of Potent PI3K Inhibitors in a Research Environment
A comprehensive guide to personal protective equipment, operational protocols, and disposal procedures for potent phosphoinositide 3-kinase (PI3K) inhibitors, exemplified by the notional compound "PI3K-IN-47."
Researchers and drug development professionals handling potent, small-molecule inhibitors such as those targeting the PI3K pathway must adhere to stringent safety protocols to mitigate risks associated with their handling and disposal. While "this compound" does not correspond to a publicly registered chemical with a specific Safety Data Sheet (SDS), the following guidelines provide a robust framework for the safe management of similar potent enzyme inhibitors in a laboratory setting.
It is crucial to distinguish these research compounds from other chemicals that may be inadvertently associated with similar identifiers. For instance, the CAS number 2104-64-5, which may appear in broad searches, corresponds to EPN, a highly toxic organophosphate insecticide. Misidentification of research compounds with such hazardous materials could lead to severe and inappropriate handling procedures. Therefore, always verify the specific CAS number and consult the supplier-provided SDS for any chemical.
The following procedures are based on best practices for handling potent, non-volatile small-molecule compounds in a research and development environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling potent PI3K inhibitors.
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking/Weighing of Powder | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown | N95/P100 Respirator (in a ventilated enclosure) |
| Preparation of Stock Solutions | Double Nitrile Gloves | Safety Goggles | Chemical-Resistant Lab Coat | Not typically required if handled in a fume hood |
| Cell Culture/Animal Dosing | Nitrile Gloves | Safety Glasses | Lab Coat | Not typically required |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not typically required |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is critical to ensure safety at every stage of handling a potent compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (single-use nitrile gloves and a lab coat) when opening the secondary container.
-
Verify that the primary container is sealed and intact.
-
Store the compound according to the supplier's recommendations, typically in a designated, labeled, and access-controlled area.
2. Handling and Preparation:
-
All handling of the solid compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a powder containment enclosure to prevent inhalation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for each compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of the inhibitor, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Conduct all procedures that could generate aerosols (e.g., vortexing, sonicating) within a fume hood.
-
Be mindful of potential skin contact and wash hands thoroughly after handling.
Disposal Plan
Proper disposal of potent inhibitors and contaminated materials is essential to protect personnel and the environment.
-
Solid Waste: All disposable materials that have come into contact with the solid compound (e.g., weigh boats, contaminated gloves, bench paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes used for animal dosing or other procedures must be disposed of in a designated sharps container for hazardous materials.
-
All waste must be disposed of through the institution's official hazardous waste management program.
Workflow for Safe Handling of Potent PI3K Inhibitors
Caption: A workflow diagram illustrating the key stages of safely handling a potent PI3K inhibitor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
